Coclauril
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(2E)-2-(4,6-dihydroxycyclohex-2-en-1-ylidene)acetonitrile |
InChI |
InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2/b6-3+ |
InChI Key |
OKLUWXIZGZHBKD-ZZXKWVIFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Coclaurine as a Nicotinic Acetylcholine Receptor Antagonist: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coclaurine (B195748), a tetrahydroisoquinoline alkaloid found in various plant species, has been identified as a noncompetitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These ligand-gated ion channels are pivotal in synaptic transmission throughout the central and peripheral nervous systems, and their modulation presents therapeutic opportunities for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of coclaurine, detailing its effects on nAChR subtypes, the experimental protocols used for its characterization, and the putative signaling pathways it modulates. While comprehensive data on coclaurine itself is limited in publicly available literature, this guide draws upon research on its derivatives and established methodologies for characterizing nAChR antagonists to present a thorough understanding of its potential pharmacological profile.
Mechanism of Action: Noncompetitive Antagonism
Studies on coclaurine and its derivatives have indicated a noncompetitive mechanism of inhibition at human neuronal nAChRs, including the α7, α4β2, and α4β4 subtypes.[1] Noncompetitive antagonism implies that coclaurine does not directly compete with the endogenous agonist, acetylcholine (ACh), for binding at the orthosteric site. Instead, it is hypothesized to bind to an allosteric site on the receptor-channel complex, thereby preventing or reducing the ion flux that normally follows agonist binding. This mode of action is distinct from competitive antagonists, which directly block the agonist binding site.
The noncompetitive nature of coclaurine's antagonism is supported by electrophysiological studies on its derivatives, where the presence of the antagonist reduces the maximal response to ACh without significantly shifting the agonist's EC50 value. Furthermore, the inhibitory effects of some coclaurine derivatives have been shown to be voltage-independent, suggesting their binding site is not deep within the ion channel pore.[1]
Data Presentation: Quantitative Analysis of nAChR Antagonism
Quantitative data on the inhibitory potency of coclaurine across various nAChR subtypes is not extensively available. However, research on its N-methylated and O-benzylated derivatives provides valuable insights into the structure-activity relationship and potential potency. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for coclaurine and its key derivatives against different human nAChR subtypes. These values were determined through functional assays (two-electrode voltage clamp) and radioligand binding assays.
| Compound | nAChR Subtype | Functional Assay IC50 (µM) | Radioligand Binding IC50 (µM) |
| Coclaurine (C) | α7 | >100 | >100 |
| α4β2 | 23 ± 2 | 28 ± 5 | |
| α4β4 | 42 ± 5 | 50 ± 9 | |
| N-methylcoclaurine (MC) | α7 | 45 ± 4 | 70 ± 10 |
| α4β2 | 2.5 ± 0.3 | 4.0 ± 0.8 | |
| α4β4 | 3.0 ± 0.5 | 5.0 ± 1.0 | |
| 7-O-Benzyl-N-methylcoclaurine (BBCM) | α7 | 1.5 ± 0.2 | 3.0 ± 0.5 |
| α4β2 | 0.8 ± 0.1 | 1.2 ± 0.2 | |
| α4β4 | 1.0 ± 0.2 | 1.5 ± 0.3 |
Data adapted from Cheung et al., 2007.[1] Values are presented as mean ± SEM.
Experimental Protocols
The characterization of coclaurine as a nAChR antagonist involves a combination of electrophysiological and biochemical assays. The following are detailed methodologies for the key experiments typically employed.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow through nAChRs expressed in Xenopus oocytes in response to agonists and antagonists.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocyte nuclei with cRNAs encoding the desired human nAChR subunits (e.g., α7, α4 and β2, or α4 and β4).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.
-
To determine the IC50 of coclaurine, co-apply varying concentrations of coclaurine with the fixed concentration of ACh.
-
Record the peak inward current in response to each application.
3. Data Analysis:
-
Normalize the current responses in the presence of coclaurine to the control ACh-evoked current.
-
Plot the normalized current as a function of the logarithm of the coclaurine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay measures the ability of coclaurine to displace a radiolabeled ligand that binds to a specific nAChR subtype.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the nAChR subtype of interest (e.g., HEK293 cells stably expressing human α4β2 nAChRs) in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
2. Competition Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs) and varying concentrations of unlabeled coclaurine.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
3. Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the coclaurine concentration.
-
Fit the data to a competition binding curve to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
The antagonism of nAChRs by coclaurine is expected to block the initiation of downstream signaling cascades typically activated by agonist binding. Key pathways implicated in nAChR function include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. The following diagram illustrates the hypothesized inhibitory effect of coclaurine on these pathways.
References
The Pharmacological Landscape of Coclaurine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coclaurine (B195748), a benzylisoquinoline alkaloid found in various plant species, and its derivatives represent a class of bioactive compounds with a broad spectrum of pharmacological properties. This technical guide provides an in-depth overview of the current understanding of these molecules, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate their effects. Quantitative data are systematically presented, and key signaling pathways and experimental workflows are visualized to facilitate comprehension and future research.
Introduction
Coclaurine is a naturally occurring tetrahydroisoquinoline alkaloid primarily isolated from plants of the Annonaceae and Lauraceae families.[1] It serves as a crucial intermediate in the biosynthesis of a wide array of more complex benzylisoquinoline alkaloids (BIAs), including morphine, codeine, and papaverine. The inherent bioactivity of the coclaurine scaffold has spurred significant interest in its pharmacological potential and that of its synthetic and natural derivatives. These compounds interact with multiple biological targets, demonstrating effects that span from neuroprotection to anticancer activity.[1] This guide aims to consolidate the existing technical knowledge on coclaurine and its derivatives to support ongoing research and drug development efforts.
Core Pharmacological Properties
Coclaurine and its derivatives exhibit a diverse range of pharmacological activities, targeting various receptors, enzymes, and signaling pathways.
Anticancer and Chemosensitizing Activity
A significant area of research has focused on the anticancer properties of coclaurine, particularly its ability to sensitize cancer cells to conventional chemotherapy.
-
EFHD2 Inhibition: Coclaurine has been identified as an inhibitor of the EF-hand domain-containing protein D2 (EFHD2).[2][3][4] EFHD2 is implicated in cisplatin (B142131) resistance in non-small cell lung carcinoma (NSCLC).[4]
-
Signaling Pathway: Coclaurine-mediated EFHD2 inhibition downregulates the NOX4-ROS-ABCC1 signaling pathway.[2][3][4] This pathway is crucial for reducing intracellular cisplatin levels.[2] Mechanistically, coclaurine disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to a decrease in EFHD2 transcription.[2][3][4]
-
Therapeutic Effect: By inhibiting this resistance mechanism, coclaurine significantly enhances the sensitivity of NSCLC cells to cisplatin.[2][4] It also demonstrates intrinsic anticancer activity by suppressing the stemness and metastatic properties of NSCLC cells.[3][4]
Neuromodulatory and Neuroprotective Effects
Coclaurine interacts with key receptors in the central nervous system, suggesting its potential in treating neurological disorders.
-
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism: Coclaurine acts as an antagonist at neuronal nicotinic acetylcholine receptors, specifically showing inhibitory activity against human α4β2 and α4β4 subunit-containing nAChRs.[5][6]
-
Dopaminergic System Modulation: The derivative (+)-(R)-Coclaurine has been shown to block postsynaptic dopamine (B1211576) receptors in the mouse striatum, leading to an increase in homovanillic acid levels, which suggests an influence on dopamine turnover.[7][8]
-
Neuroprotection and Anti-aging: Studies have pointed to the neuroprotective potential of coclaurine, with properties that may inhibit neurodegenerative processes.[1] Additionally, (+)-(R)-Coclaurine has demonstrated anti-aging activity.[7]
Cardiovascular Effects
Certain coclaurine derivatives have shown significant activity on the cardiovascular system.
-
Vasorelaxation: (±)-Coclaurine and its demethylated precursor, (±)-norcoclaurine, exhibit vasorelaxant activity on aortic smooth muscle, suggesting they act as calcium modulators.[9] This effect is concentration-dependent.[9] The derivative tetrandrine, a bis-coclaurine alkaloid, has well-documented antihypertensive actions.[9]
-
Inotropic Effects: The derivative higenamine (B191414) (demethylcoclaurine) is known for its cardiotonic, positive inotropic effects, contrasting with the negative inotropic effects of coclaurine itself.[8]
Other Pharmacological Activities
-
Antimicrobial and Antioxidative Properties: Coclaurine has been noted for its antimicrobial and antioxidative effects, presenting possibilities in managing infections and oxidative stress-related conditions.[1]
-
Insecticidal Activity: Coclaurine has demonstrated insecticidal properties against larvae of Drosophila melanogaster and the codling moth (Cydia pomonella).[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data associated with the pharmacological effects of coclaurine and its derivatives.
| Compound | Target/Assay | Cell Line/Model | Value | Unit | Reference |
| Coclaurine | nAChR Inhibition (α4β2) | Xenopus oocytes | IC₅₀ = 49 | µM | [6] |
| Coclaurine | nAChR Inhibition (α4β4) | Xenopus oocytes | IC₅₀ = 18 | µM | [6] |
| Coclaurine | Cytotoxicity | H1299 (NSCLC) | IC₅₀ = 0.95 | mM | [2] |
| Coclaurine | Cytotoxicity | A549 (NSCLC) | IC₅₀ = 2 | mM | [2] |
| Coclaurine + Cisplatin | Cisplatin Sensitization | H1299 (NSCLC) | IC₅₀ reduced from 69.7 to 47.4 | µM | [2][4] |
| Coclaurine + Cisplatin | Cisplatin Sensitization | A549 (NSCLC) | IC₅₀ reduced from 75.7 to 57.3 | µM | [2][4] |
| Coclaurine | Insecticidal Activity | D. melanogaster larvae | LD₅₀ = 78.2 | µg/mL | [6] |
| Coclaurine | Insecticidal Activity | C. pomonella larvae | LD₅₀ = 35.4 | µg/mL | [6] |
| (±)-Coclaurine | Vasorelaxation | Rat Aortic Rings | RC₅₀ = 8.2 x 10⁻⁵ | M | [9] |
| (±)-Norarmepavine | Vasorelaxation | Rat Aortic Rings | RC₅₀ = 4.4 x 10⁻⁵ | M | [9] |
| (±)-Norcoclaurine | Vasorelaxation | Rat Aortic Rings | RC₅₀ = 7.5 x 10⁻⁵ | M | [9] |
| Table 1: Quantitative pharmacological data for coclaurine and its derivatives. |
Signaling Pathways and Biosynthesis
Visualizing the molecular pathways modulated by coclaurine is essential for understanding its mechanism of action.
Caption: Coclaurine's mechanism for sensitizing NSCLC cells to cisplatin.
Caption: Simplified biosynthetic pathway of coclaurine and other BIAs.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of coclaurine and its derivatives. These represent standardized protocols and may require optimization for specific experimental conditions.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is used to assess the effect of coclaurine on cell viability and determine its IC₅₀ values.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, H1299) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of coclaurine (and/or cisplatin for sensitization studies) for a specified duration (e.g., 72 hours). Include untreated and solvent-only controls.
-
MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine IC₅₀ values using non-linear regression analysis.
-
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins (e.g., EFHD2, NOX4, ABCC1) following treatment with coclaurine.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies and labeled secondary antibodies.
-
Protocol:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-EFHD2, anti-NOX4, anti-ABCC1, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures changes in intracellular ROS levels, a key component of the EFHD2-NOX4 signaling pathway.
-
Principle: The cell-permeant probe CM-H2DCFDA is non-fluorescent but becomes highly fluorescent upon oxidation by ROS inside the cell.
-
Protocol:
-
Cell Preparation: Seed and treat cells as required in a multi-well plate or culture dish.
-
Probe Loading: Wash the cells with pre-warmed PBS. Add a working solution of CM-H2DCFDA (typically 5-10 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Aspirate the loading solution and wash the cells 2-3 times with PBS to remove excess probe.
-
Measurement: Add fresh medium or buffer. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission: ~495/525 nm).
-
Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the relative change in ROS levels.
-
Ex Vivo Vasorelaxant Activity Assay
This assay assesses the ability of coclaurine and its derivatives to relax pre-constricted arterial segments.
-
Principle: The tension of isolated rat aortic rings is measured in an organ bath. The ability of a compound to relax rings pre-contracted with an agent like norepinephrine (B1679862) or KCl indicates vasorelaxant activity.
-
Protocol:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm).
-
Mounting: Mount the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the rings to equilibrate under a resting tension of ~1.5 g for at least 60 minutes.
-
Pre-contraction: Contract the rings with a submaximal concentration of a vasoconstrictor (e.g., 10⁻⁶ M norepinephrine or 80 mM KCl).
-
Treatment: Once the contraction reaches a stable plateau, add the test compound (e.g., coclaurine) in a cumulative, concentration-dependent manner.
-
Measurement: Record the changes in isometric tension.
-
Analysis: Express the relaxation as a percentage of the pre-contraction tension. Calculate RC₅₀ (concentration producing 50% of maximal relaxation) values from the concentration-response curves.
-
Conclusion and Future Directions
Coclaurine and its derivatives are pharmacologically versatile molecules with significant therapeutic potential. The chemosensitizing effects in NSCLC, coupled with neuromodulatory and cardiovascular activities, highlight the importance of this chemical scaffold in drug discovery. Future research should focus on several key areas:
-
Derivative Synthesis and Screening: Systematic synthesis and screening of novel coclaurine derivatives to optimize potency and selectivity for specific targets (e.g., nAChR subtypes, EFHD2).
-
In Vivo Efficacy: Translating the promising in vitro findings into robust in vivo animal models for cancer, neurodegenerative diseases, and cardiovascular conditions.
-
Toxicology and Pharmacokinetics: Comprehensive evaluation of the safety profile, bioavailability, and metabolic fate of lead compounds.
-
Mechanism of Action: Further elucidation of the downstream signaling events and potential off-target effects to build a complete mechanistic picture.
The continued exploration of this fascinating class of alkaloids holds great promise for the development of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. EFHD2 contributes to non-small cell lung cancer cisplatin resistance by the activation of NOX4-ROS-ABCC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Western blot protocol | Abcam [abcam.com]
A Technical Guide to the Natural Sources and Isolation of Benzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the rich natural sources of benzylisoquinoline alkaloids (BIAs), a structurally diverse and pharmacologically significant class of plant secondary metabolites. It provides a comprehensive overview of their distribution in the plant kingdom, detailed methodologies for their isolation and purification, and a summary of their interactions with key signaling pathways, crucial for drug discovery and development.
Natural Sources of Benzylisoquinoline Alkaloids
Benzylisoquinoline alkaloids are predominantly found in a select group of plant families, most notably Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae.[1][2] These families encompass a wide array of species, many of which have been used in traditional medicine for centuries owing to their rich alkaloid content.
Key Plant Families and Genera
-
Papaveraceae (Poppy Family): This is arguably the most well-known family for producing BIAs, with Papaver somniferum (opium poppy) being the exclusive commercial source of the potent analgesics morphine and codeine.[3][4] Other genera such as Chelidonium (celandine) and Sanguinaria (bloodroot) are sources of medicinally important alkaloids like chelidonine (B1668607) and sanguinarine (B192314).[5][6]
-
Berberidaceae (Barberry Family): The genus Berberis is a major source of the bright yellow alkaloid berberine (B55584), which has demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-diabetic effects.[7][8][9]
-
Ranunculaceae (Buttercup Family): This family contains various genera that produce BIAs. For instance, Hydrastis canadensis (goldenseal) is a source of berberine, hydrastine, and canadine.[7][10]
-
Menispermaceae (Moonseed Family): This family is known for producing a variety of structurally complex BIAs, including the neuromuscular blocking agent tubocurarine (B1210278) from Chondrodendron tomentosum.[11] The genus Stephania is another important source of various alkaloids like tetrandrine (B1684364) and fangchinoline (B191232).[12][13]
Quantitative Data on Alkaloid Content
The concentration of specific benzylisoquinoline alkaloids can vary significantly depending on the plant species, the part of the plant used, geographical location, and developmental stage. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Benzylisoquinoline Alkaloid Content in Papaveraceae Species
| Plant Species | Plant Part | Alkaloid | Concentration (% w/w) | Reference(s) |
| Papaver somniferum | Latex (Opium) | Morphine | 8 - 14 | [4] |
| Papaver somniferum | Capsules | Morphine | 0.46 - 1.84 | [14] |
| Papaver somniferum | Capsules | Codeine | 0.08 - 0.30 | [14] |
| Chelidonium majus | Herb | Total Alkaloids | 0.90 - 2.10 | [9] |
| Chelidonium majus | Herb | Coptisine | 0.41 - 0.93 | [9] |
| Sanguinaria canadensis | Rhizomes | Sanguinarine | 1 - 6 | [6] |
Table 2: Benzylisoquinoline Alkaloid Content in Berberidaceae and Ranunculaceae Species
| Plant Species | Plant Part | Alkaloid | Concentration (% w/w) | Reference(s) |
| Berberis asiatica | Root | Berberine | 1.74 - 4.3 | [8][15] |
| Berberis lycium | Root | Berberine | 0.17 - 4.0 | [8][15] |
| Berberis aristata | Root | Berberine | 2.8 - 3.8 | [8][16] |
| Berberis vulgaris | Root | Berberine | ~2.44 | [17] |
| Hydrastis canadensis | Rhizome/Root | Berberine | 0.5 - 6.0 | [10] |
| Hydrastis canadensis | Rhizome/Root | Hydrastine | 1.5 - 4.0 | [10] |
| Coptis chinensis | Rhizome | Berberine | >5 | [18] |
Table 3: Benzylisoquinoline Alkaloid Content in Menispermaceae Species
| Plant Species | Plant Part | Alkaloid | Concentration (mg/g) | Reference(s) |
| Stephania tetrandra | Root | Tetrandrine | 82.31 | [19] |
| Stephania tetrandra | Root | Fangchinoline | 43.50 | [19] |
| Tinospora cordifolia | Stem (wild) | Total Alkaloids | 3.3% (w/w) | [3] |
| Cyclea barbata | Root | Tetrandrine, Limacine, etc. | Not specified | [7] |
Experimental Protocols for Isolation and Purification
The isolation and purification of benzylisoquinoline alkaloids from plant matrices involve a series of steps, including extraction, partitioning, and chromatography. The choice of method depends on the specific alkaloid's physicochemical properties and the desired purity.
General Workflow for Alkaloid Isolation
A typical workflow for the isolation of natural products, including alkaloids, is depicted below. This process often begins with the collection and preparation of plant material, followed by extraction and a series of purification steps.
Detailed Methodologies for Key Experiments
This protocol describes an efficient method for extracting berberine using microwave-assisted extraction (MAE).
-
Materials and Equipment:
-
Dried and coarsely powdered roots of Berberis species.
-
80% Ethanol (B145695).
-
Microwave-assisted Soxhlet apparatus.
-
Rotary evaporator.
-
Filtration apparatus.
-
-
Procedure:
-
Weigh 100 g of the powdered root material and place it in the thimble of the microwave-assisted Soxhlet apparatus.[8]
-
Add 1 L of 80% ethanol to the extraction flask (solid-to-liquid ratio of 1:10).[8]
-
Set the microwave power to a low setting (e.g., 20% power) and the temperature to 65°C.
-
Perform the extraction for approximately 8 hours, ensuring at least three extraction cycles are completed.[17]
-
Combine the extracts from all cycles.
-
Concentrate the combined extract using a rotary evaporator to obtain the crude berberine extract.[17]
-
This protocol outlines the steps to purify crude berberine extract to obtain berberine hydrochloride crystals.
-
Materials and Equipment:
-
Crude berberine extract.
-
Methanol.
-
Activated charcoal.
-
10% Hydrochloric acid (HCl).
-
Distilled water.
-
Stirring apparatus.
-
Crystallization dish.
-
Refrigerator (5°C).
-
Filtration apparatus.
-
Ethanol (for washing).
-
-
Procedure:
-
Dissolve the crude berberine extract in methanol.
-
Add 1% activated charcoal (relative to the weight of the crude extract) and stir at 50°C for 30 minutes for decolorization.[17]
-
Filter the mixture to remove the activated charcoal.
-
To the filtrate, add 10% HCl dropwise while stirring until the precipitation of berberine hydrochloride is complete.
-
Allow the solution to crystallize at 5°C for 24 hours.[8]
-
Filter the crystals and wash them with cold ethanol.
-
The crystals can be further purified by recrystallization from ethanol.
-
This protocol details the extraction and initial purification of sanguinarine from bloodroot rhizomes.
-
Materials and Equipment:
-
Dried and pulverized Sanguinaria canadensis rhizomes.
-
75% Ethanol.
-
Rotary evaporator.
-
1% (v/v) Sulfuric acid.
-
10% Aqueous sodium hydroxide (B78521) solution.
-
Filtration apparatus.
-
-
Procedure:
-
Macerate the pulverized rhizomes in 75% ethanol for 24-48 hours.[6]
-
Filter the mixture to separate the ethanolic extract.
-
Concentrate the filtrate using a rotary evaporator to yield a concentrated extract.[6]
-
Resuspend the dried extract in 1% (v/v) sulfuric acid and let it stand overnight.[6]
-
Filter the acidic suspension to remove insoluble materials.
-
Adjust the pH of the filtrate to 10 with a 10% aqueous sodium hydroxide solution to precipitate the total alkaloids, including sanguinarine.[6]
-
The precipitate can be collected by filtration and further purified using chromatographic techniques such as column chromatography or preparative HPLC.[20]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of benzylisoquinoline alkaloids. A typical HPLC system for alkaloid analysis consists of a C18 column and a mobile phase of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) in a gradient or isocratic elution mode.[13][21] Detection is commonly performed using a UV detector at a wavelength specific to the alkaloid of interest (e.g., 254 nm or 280 nm).[22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective method for the identification and structural elucidation of alkaloids, even in complex mixtures.[19][23] High-resolution mass spectrometry (e.g., Orbitrap) can provide accurate mass measurements, which aids in determining the elemental composition of unknown compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structure elucidation of isolated alkaloids.[24][25] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule. Quantitative NMR (qNMR) can also be used for the accurate quantification of alkaloids without the need for identical reference standards.[22][26][27]
Biosynthetic and Signaling Pathways
The diverse structures of benzylisoquinoline alkaloids arise from a common biosynthetic pathway originating from the amino acid L-tyrosine. These alkaloids exert their pharmacological effects by interacting with various cellular signaling pathways.
General Biosynthetic Pathway of Benzylisoquinoline Alkaloids
The biosynthesis of BIAs begins with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, to form (S)-norcoclaurine, the central precursor to all BIAs.[20][28] A series of enzymatic reactions, including methylations, hydroxylations, and ring formations, then lead to the vast array of BIA structures.[14]
Signaling Pathways of Key Benzylisoquinoline Alkaloids
Morphine primarily exerts its analgesic effects by acting as an agonist at μ-opioid receptors (MORs) in the central nervous system. Activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signal transmission.
Berberine's diverse pharmacological effects are attributed to its ability to modulate multiple signaling pathways, including those involved in metabolism, inflammation, and cell growth.
Sanguinarine exhibits potent anticancer and anti-inflammatory activities by targeting several critical cellular pathways, leading to apoptosis, cell cycle arrest, and inhibition of inflammatory responses.
This technical guide provides a foundational understanding of the natural sources and isolation of benzylisoquinoline alkaloids. The detailed protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further exploration of these potent bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. The chemical constituents and diverse pharmacological importance of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bisbenzylisoquinoline alkaloids from Cyclea barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Sanguinarine biosynthesis is associated with the endoplasmic reticulum in cultured opium poppy cells after elicitor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine - Wikipedia [en.wikipedia.org]
- 11. Convergent evolution of berberine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of tetrandrine and fangchinoline in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. Morphine biosynthesis [iubmb.qmul.ac.uk]
- 19. nricm.edu.tw [nricm.edu.tw]
- 20. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. saspublishers.com [saspublishers.com]
- 25. researchgate.net [researchgate.net]
- 26. Application of quantitative 1H NMR for the calibration of protoberberine alkaloid reference standards | Scilit [scilit.com]
- 27. A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
In silico modeling of Coclaurine interaction with biological targets
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Coclaurine (B195748), a benzylisoquinoline alkaloid found in several plant species, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preliminary studies have identified its potential as an anticancer agent, a modulator of key signaling pathways, and an antagonist of neurotransmitter receptors. This in-depth technical guide explores the in silico modeling of coclaurine's interactions with its primary biological targets. By leveraging computational methods such as molecular docking and molecular dynamics simulations, researchers can elucidate the molecular mechanisms underlying coclaurine's effects, paving the way for rational drug design and development. This document provides a comprehensive overview of the known biological targets of coclaurine, summarizes the quantitative data from in silico and in vitro studies, presents detailed experimental protocols for key assays, and visualizes the complex signaling pathways involved.
Identified Biological Targets of Coclaurine
In silico and experimental studies have identified several key biological targets of coclaurine, implicating its involvement in various cellular processes. These targets include:
-
Receptor Tyrosine Kinases (RTKs) and Downstream Effectors: Molecular docking studies have suggested that coclaurine can interact with crucial components of cancer-related signaling pathways, including Traf2- and Nck-interacting kinase (TNIK), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the serine/threonine kinase AKT2.
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: Further investigations have highlighted the PI3K/Akt signaling cascade as a key target. In silico modeling, including molecular docking and molecular dynamics simulations, has indicated a stable binding interaction between coclaurine and Akt.
-
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Coclaurine has been characterized as an antagonist of neuronal nicotinic acetylcholine receptors, specifically showing inhibitory activity at α4β2 and α4β4 subunit-containing receptors.
-
EF-hand domain-containing protein D2 (EFHD2): Coclaurine has been identified as an inhibitor of EFHD2, a calcium-binding protein implicated in cancer progression and other cellular processes.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of coclaurine with its biological targets from both in silico and in vitro studies.
Table 1: In Silico Molecular Docking Energies of Coclaurine with Potential Cancer Targets
| Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Reference |
| TNIK | 2X7F | iGEMDOCK/AutoDock Vina | -87.8 | [1] |
| VEGFR | 4ASD | iGEMDOCK/AutoDock Vina | -102.3 | [1] |
| EGFR | 2J6M | iGEMDOCK/AutoDock Vina | -76.7 | [1] |
| AKT2 | 4GV1 | iGEMDOCK/AutoDock Vina | -96.6 | [1] |
Table 2: In Vitro Inhibitory Activity of Coclaurine
| Target | Assay | System | Measured Value | Reference |
| nAChR α4β2 | Electrophysiology | Xenopus Oocytes | IC50 = 49 µM | [2] |
| nAChR α4β4 | Electrophysiology | Xenopus Oocytes | IC50 = 18 µM | [2] |
| EFHD2 | Cell-based assay | NSCLC cells | IC90 ≈ 200 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the in silico and in vitro studies of coclaurine.
Molecular Docking Protocol (using AutoDock Vina)
This protocol is based on the methodology described by Al-Zahrani and Alghamdi (2022).
-
Preparation of Receptor and Ligand:
-
The 3D structures of the target proteins (TNIK, VEGFR, EGFR, and AKT2) are obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structures.
-
Polar hydrogen atoms are added to the protein structures.
-
The 3D structure of coclaurine is obtained from a chemical database (e.g., PubChem) and optimized for its geometry.
-
Both protein and ligand files are converted to the PDBQT format using AutoDockTools.
-
-
Grid Box Definition:
-
A grid box is defined to encompass the active site of each target protein. The size and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or through blind docking followed by analysis of the most populated clusters of docked conformations.
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the molecular docking simulations.
-
The following parameters are set for the search algorithm:
-
population size = 200
-
generations = 70
-
number of solutions = 10
-
-
The program generates multiple binding poses of coclaurine within the active site of the target protein, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
The binding pose with the lowest binding energy is selected as the most probable conformation.
-
The interactions between coclaurine and the amino acid residues of the protein's active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio or PyMOL.
-
Western Blot Protocol for EFHD2 Detection
This protocol is adapted from the study by Hu et al. investigating EFHD2 inhibition by coclaurine.
-
Cell Culture and Treatment:
-
Human non-small cell lung carcinoma (NSCLC) cells (e.g., H1299 or A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are treated with varying concentrations of coclaurine for a specified period (e.g., 24 hours).
-
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein concentration is determined using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are mixed with Laemmli sample buffer and heated.
-
The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for EFHD2 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading in each lane.
-
-
Detection and Analysis:
-
The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.
-
The chemiluminescent signal is detected using an imaging system.
-
The intensity of the protein bands is quantified using image analysis software, and the expression of EFHD2 is normalized to the loading control.
-
Signaling Pathway and Experimental Workflow Diagrams
In Silico Drug Discovery Workflow
Caption: A typical workflow for in silico drug discovery and validation.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the putative inhibitory role of coclaurine.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Evaluation of benzyltetrahydroisoquinolines as ligands for neuronal nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antimicrobial Spectrum of Coclaurine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coclaurine (B195748) is a pivotal benzylisoquinoline alkaloid (BIA) found in various plant species. As a central intermediate in the biosynthesis of a vast array of pharmacologically significant alkaloids—such as morphine, codeine, and the antimicrobial agent berberine (B55584)—coclaurine and its analogs represent a promising scaffold for antimicrobial drug discovery.[] Alkaloids, a class of naturally occurring nitrogen-containing compounds, are known for their significant biological activities, and their potential to combat drug-resistant pathogens is an area of intense research. This guide provides an in-depth overview of the antimicrobial spectrum of coclaurine-related compounds, details the experimental protocols for their evaluation, and visualizes key pathways and workflows relevant to their study.
Antimicrobial Spectrum of Coclaurine Analogs
While coclaurine itself is noted for its biological activities, specific quantitative data on its antimicrobial spectrum, such as Minimum Inhibitory Concentration (MIC) values, are not extensively detailed in publicly accessible literature. However, studies on structurally related benzylisoquinoline alkaloids provide significant insight into the potential antimicrobial profile of this class of compounds. The data consistently show that these alkaloids are most effective against Gram-positive bacteria, with limited to no significant activity against Gram-negative rods.[2]
The following table summarizes the antimicrobial activity of representative benzylisoquinoline alkaloids against various bacterial strains.
| Compound/Analog | Microorganism | Strain Type | MIC Range (µg/mL) | Reference |
| Tetrandrine | Staphylococcus aureus | MRSA (Clinical Isolates) | 64 - 128 | [3][4] |
| Demethyltetrandrine | Staphylococcus aureus | MRSA (Clinical Isolates) | 64 - 128 | [3][4] |
| Anolobine | Gram-positive bacteria | (Various) | 12 - 50 | [2] |
| Anonaine | Candida albicans | ATCC 26555 | 3 - 12 | [2] |
| Nornantenine | Candida albicans | ATCC 26555 | 3 - 12 | [2] |
| Xylopine | Candida albicans | ATCC 26555 | 3 - 12 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[5][6]
Potential Mechanisms of Action
The antibacterial mechanisms of benzylisoquinoline alkaloids are multifaceted. General studies on alkaloids suggest they can exert their effects through several pathways, including the disruption of the bacterial cell membrane, inhibition of nucleic acid and protein synthesis, and interference with cellular division.[7] For instance, the well-studied BIA berberine, which is biosynthetically derived from a coclaurine derivative, is known to intercalate with DNA and inhibit protein synthesis. These mechanisms provide a theoretical framework for understanding how coclaurine and its analogs may function as antimicrobial agents.
Experimental Protocols
The determination of a compound's antimicrobial activity is fundamentally reliant on standardized experimental protocols. The Broth Microdilution Method is a cornerstone technique used to determine the Minimum Inhibitory Concentration (MIC) of a substance and is the most commonly used susceptibility testing method in the United States and Europe.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized procedure for determining the MIC of a test compound (e.g., coclaurine analog) against a specific bacterial strain.
-
Preparation of Antimicrobial Agent:
-
Prepare a high-concentration stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to create a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterium on an appropriate agar (B569324) medium.
-
Prepare a standardized inoculum by suspending bacterial colonies in broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this standardized suspension to the final required concentration for inoculation.
-
-
Microdilution Plate Setup:
-
Using sterile 96-well microtiter plates, dispense the prepared dilutions of the antimicrobial agent into the wells. Each well will contain a specific, decreasing concentration of the compound.
-
Inoculate each well with the standardized bacterial inoculum.
-
Include essential controls:
-
Growth Control: Wells containing only the broth medium and the bacterial inoculum (no compound) to ensure the bacteria are viable.
-
Sterility Control: Wells containing only the broth medium to check for contamination.
-
Positive Control: Wells containing a known antibiotic to validate the assay's accuracy.
-
-
-
Incubation:
-
Seal the plates or cover them with a lid to prevent evaporation and contamination.
-
Incubate the plates at a specified temperature (e.g., 37°C) for a defined period, typically 16 to 24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the plates for bacterial growth, indicated by turbidity (cloudiness) in the wells.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the logical workflow of the Broth Microdilution method for determining the MIC of a novel compound.
Biosynthetic Pathway: From Coclaurine to Other Alkaloids
Coclaurine is a central precursor to many other benzylisoquinoline alkaloids with known antimicrobial properties. The diagram below illustrates the biosynthetic relationship starting from the amino acid L-Tyrosine and progressing through (S)-Coclaurine to (S)-Reticuline, which is a branch-point intermediate for compounds like berberine and morphine. This highlights the chemical logic for investigating coclaurine analogs.
References
- 2. Antimicrobial activity of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic antibacterial and antibiotic effects of bisbenzylisoquinoline alkaloids on clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of (S)-Reticuline from (S)-Coclaurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities, including analgesic, antimicrobial, and anticancer properties. The enzymatic synthesis of (S)-reticuline offers a stereoselective and environmentally benign alternative to chemical synthesis. This document provides a detailed protocol for the in vitro enzymatic conversion of (S)-coclaurine to (S)-reticuline through a three-step enzymatic cascade.
Principle
The enzymatic synthesis of (S)-reticuline from (S)-coclaurine involves a three-enzyme cascade:
-
N-methylation of (S)-coclaurine: Catalyzed by Coclaurine (B195748) N-methyltransferase (CNMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the secondary amine of (S)-coclaurine, yielding (S)-N-methylcoclaurine.
-
3'-hydroxylation of (S)-N-methylcoclaurine: Catalyzed by (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a cytochrome P450 monooxygenase, which introduces a hydroxyl group at the 3' position of the benzyl (B1604629) moiety of (S)-N-methylcoclaurine. This reaction requires a cytochrome P450 reductase (CPR) and NADPH as a cofactor.
-
4'-O-methylation of (S)-3'-hydroxy-N-methylcoclaurine: Catalyzed by (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), which transfers a methyl group from SAM to the 4'-hydroxyl group, producing the final product, (S)-reticuline.
Data Presentation
Table 1: Enzyme Characteristics and Kinetic Parameters
| Enzyme | Source Organism (example) | Optimal pH | Optimal Temperature | Km (Substrate) | Reference |
| Coclaurine N-methyltransferase (CNMT) | Coptis japonica | 7.0 | Not specified | 0.38 mM (norreticuline) | [1] |
| (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) | Eschscholzia californica | 7.5 | 35°C | 15 µM ((S)-N-methylcoclaurine) | [2][3] |
| (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Coptis japonica | 7.5 | 30°C | Not specified | [4][5] |
Table 2: Reagent and Buffer Composition for Enzymatic Reactions
| Reagent/Buffer | CNMT Reaction | CYP80B1 Reaction | 4'OMT Reaction |
| Buffer | 100 mM Potassium Phosphate (pH 7.0) | 50 mM Tris-HCl (pH 7.5) | 0.3 M Tris-HCl (pH 7.5) |
| Substrate | (S)-Coclaurine (e.g., 1 mM) | (S)-N-methylcoclaurine (e.g., 50 µM) | (S)-3'-hydroxy-N-methylcoclaurine (e.g., 1 mM) |
| Co-substrate | S-adenosyl-L-methionine (SAM) (e.g., 1 mM) | NADPH (e.g., 1 mM) | S-adenosyl-L-methionine (SAM) (e.g., 1 mM) |
| Enzyme | Purified or recombinant CNMT | Microsomal preparation containing CYP80B1 and CPR | Purified or recombinant 4'OMT |
| Additives | - | - | 25 mM Sodium Ascorbate |
Experimental Protocols
Materials and Reagents
-
(S)-Coclaurine
-
(S)-N-methylcoclaurine (for CYP80B1 characterization)
-
(S)-3'-hydroxy-N-methylcoclaurine (for 4'OMT characterization)
-
S-adenosyl-L-methionine (SAM)
-
NADPH
-
Potassium Phosphate buffer
-
Tris-HCl buffer
-
Sodium Ascorbate
-
Purified recombinant Coclaurine N-methyltransferase (CNMT)
-
Microsomal fraction expressing (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) and Cytochrome P450 Reductase (CPR)
-
Purified recombinant (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
-
High-Performance Liquid Chromatography (HPLC) system for product analysis
Protocol for the Enzymatic Synthesis of (S)-Reticuline from (S)-Coclaurine (Three-Step Cascade)
This protocol describes the sequential addition of enzymes to drive the reaction from (S)-coclaurine to (S)-reticuline.
Step 1: N-methylation of (S)-Coclaurine
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
100 mM Potassium Phosphate buffer (pH 7.0)
-
1 mM (S)-Coclaurine
-
1.2 mM S-adenosyl-L-methionine (SAM)
-
Add purified CNMT to a final concentration of 1-5 µg/mL.
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Monitor the conversion of (S)-coclaurine to (S)-N-methylcoclaurine by HPLC.
Step 2: 3'-hydroxylation of (S)-N-methylcoclaurine
-
To the reaction mixture from Step 1, add the following components:
-
Adjust the pH to 7.5 with Tris-HCl buffer.
-
Add the microsomal preparation containing CYP80B1 and CPR.
-
Add NADPH to a final concentration of 1 mM.
-
-
Incubate the reaction mixture at 35°C for 2-4 hours.[2]
-
Monitor the formation of (S)-3'-hydroxy-N-methylcoclaurine by HPLC.
Step 3: 4'-O-methylation of (S)-3'-hydroxy-N-methylcoclaurine
-
To the reaction mixture from Step 2, add the following components:
-
Add purified 4'OMT to a final concentration of 1-5 µg/mL.
-
Ensure sufficient SAM is present (add another 1 mM if necessary).
-
Add Sodium Ascorbate to a final concentration of 25 mM.[4]
-
-
Incubate the reaction mixture at 30°C for 1-2 hours.[4]
-
Monitor the formation of (S)-reticuline by HPLC.
Product Analysis and Purification
The final reaction mixture can be analyzed by HPLC to determine the yield of (S)-reticuline. The product can be purified using standard chromatographic techniques, such as preparative HPLC or column chromatography.
Mandatory Visualization
Caption: Enzymatic cascade for the synthesis of (S)-reticuline from (S)-coclaurine.
References
- 1. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENZYME - 1.14.14.102 N-methylcoclaurine 3'-monooxygenase [enzyme.expasy.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Coclaurine in Sensitizing Non-Small Cell Lung Cancer (NSCLC) Cells to Cisplatin
Enhancing Chemotherapeutic Efficacy in NSCLC
Introduction: Cisplatin (B142131) is a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC), but its effectiveness is often limited by intrinsic and acquired resistance.[1][2] Recent research has identified coclaurine (B195748), a natural compound extracted from Stephania tetrandra, as a promising agent for sensitizing NSCLC cells to cisplatin, thereby enhancing the cytotoxic effects of this conventional chemotherapeutic drug.[3][4][5] This application note details the mechanism of action, presents key quantitative data, and provides protocols for researchers investigating the synergistic effects of coclaurine and cisplatin in NSCLC.
Coclaurine has been shown to overcome cisplatin resistance by targeting the EF-hand domain-containing protein D2 (EFHD2).[3][4][5] High expression of EFHD2 is associated with increased cisplatin resistance and recurrence in NSCLC patients.[4][5] Coclaurine disrupts the transcriptional activity of FOXG1, a transcription factor for EFHD2, leading to the downregulation of the EFHD2/NOX4/ABCC1 signaling pathway.[3][4][5] This, in turn, increases the sensitivity of NSCLC cells to cisplatin.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effect of coclaurine on NSCLC cells.
Table 1: Cytotoxicity of Coclaurine in NSCLC Cell Lines
| Cell Line | IC50 of Coclaurine (mM) |
| H1299 | 0.95 |
| A549 | 2 |
Data from MTT assay, indicating that coclaurine itself has low toxicity to NSCLC cells.[3][6]
Table 2: Coclaurine's Effect on Cisplatin IC50 in NSCLC Cell Lines
| Cell Line | Cisplatin IC50 (μM) | Cisplatin + Coclaurine (200 μM) IC50 (μM) |
| H1299 | 69.7 | 47.4 |
| A549 | 75.7 | 57.3 |
This data demonstrates that a non-toxic concentration of coclaurine significantly reduces the required dose of cisplatin to achieve 50% inhibition of cell viability.[3][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of coclaurine action and a typical experimental workflow for its investigation.
Caption: Coclaurine disrupts FOXG1, downregulating the EFHD2 pathway and increasing cisplatin sensitivity.
Caption: A typical experimental workflow for evaluating the synergistic effects of coclaurine and cisplatin.
Experimental Protocols
1. Cell Culture
-
Cell Lines: Human NSCLC cell lines A549 and H1299.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of coclaurine and cisplatin.
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of coclaurine, cisplatin, or a combination of both for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 200 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
3. Western Blot Analysis
This technique is used to measure the protein expression levels of key components in the signaling pathway.
-
Procedure:
-
Treat cells with coclaurine (e.g., 200 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EFHD2, NOX4, ABCC1, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Procedure:
-
Seed 500 cells per well in a 6-well plate.
-
Treat the cells with the indicated doses of coclaurine and/or cisplatin.
-
Allow the cells to grow for 10-14 days, changing the medium every 3 days.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells).
-
5. Cell Migration and Invasion Assays
These assays evaluate the effect of coclaurine on the metastatic potential of NSCLC cells.[3]
-
Migration Assay:
-
Seed 5 x 10⁴ cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
Add medium with 10% FBS to the lower chamber as a chemoattractant.
-
After 24 hours, remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Invasion Assay:
-
The procedure is similar to the migration assay, but the Transwell insert is pre-coated with Matrigel.
-
Coclaurine demonstrates significant potential as an adjuvant therapy to enhance the efficacy of cisplatin in NSCLC.[3][4][5] Its ability to downregulate the EFHD2-mediated resistance pathway provides a clear mechanism for its sensitizing effects. The protocols outlined above provide a framework for researchers to further investigate and validate the therapeutic potential of coclaurine in combination with cisplatin for the treatment of NSCLC. Further studies, including in vivo models, are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. The expanding role of cisplatin in the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols for the Extraction of Alkaloids from Stephania tetrandra
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stephania tetrandra, a perennial vine of the Menispermaceae family, is a significant source of bioactive bisbenzylisoquinoline alkaloids, most notably tetrandrine (B1684364) and fangchinoline (B191232). These compounds have garnered considerable attention for their wide range of pharmacological effects, including anti-inflammatory, anti-allergic, and hypotensive properties.[1] The efficient extraction and purification of these alkaloids are crucial for research and the development of new therapeutic agents. This document provides detailed protocols for various extraction techniques, a comparative summary of their efficiencies, and visual workflows to guide the experimental process.
I. Overview of Extraction Techniques
The extraction of alkaloids from Stephania tetrandra can be broadly categorized into conventional and modern methods.
-
Conventional Solvent Extraction: This is the most traditional approach, typically involving the use of organic solvents like ethanol (B145695) or methanol (B129727) to extract the alkaloids from the powdered root material.[1][2] The efficiency of this method can be influenced by factors such as solvent concentration, temperature, and extraction time.
-
Acid-Base Extraction: This technique leverages the basic nature of alkaloids. The crude extract is treated with an acidic solution to form water-soluble alkaloid salts, which separates them from neutral and acidic impurities. The pH of the aqueous layer is then adjusted with a base to precipitate the free alkaloids, which can be subsequently recovered with an organic solvent.[1][3]
-
Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to enhance the extraction process. It can improve the extraction efficiency by disrupting the plant cell walls, thereby facilitating the release of alkaloids into the solvent. UAE is often used in conjunction with other extraction techniques to increase yield and reduce extraction time.[4][5]
-
Deep Eutectic Solvents (DES) Based Ultrasound-Assisted Extraction: A greener alternative to traditional organic solvents, DES are mixtures of compounds that have a much lower melting point than the individual components.[4][5] DES have shown high efficiency in extracting alkaloids from Stephania tetrandra, especially when combined with ultrasound.[4][5]
-
Supramolecular Solvent (SUPRAS) Based Ultrasound-Assisted Extraction: This innovative method employs supramolecular solvents, which are nano-structured liquids formed by the self-assembly of amphiphilic molecules in water. This technique has demonstrated high extraction yields for fangchinoline and tetrandrine.[6]
-
Purification Techniques: Following initial extraction, the crude alkaloid mixture is typically purified using various chromatographic methods. These include High-Speed Countercurrent Chromatography (HSCCC), Reversed-Phase Flash Chromatography, and column chromatography over silica (B1680970) gel or Sephadex LH-20.[7][8][9]
II. Quantitative Data on Extraction Yields
The choice of extraction method significantly impacts the yield of the target alkaloids. The following table summarizes the quantitative yields of fangchinoline (FAN) and tetrandrine (TET) obtained using different advanced extraction techniques.
| Extraction Method | Solvent System | Fangchinoline (FAN) Yield (mg/g) | Tetrandrine (TET) Yield (mg/g) | Total Alkaloid (TA) Yield (mg/g) | Reference |
| DES-based UAE | Choline (B1196258) chloride and ethylene (B1197577) glycol (1:2 mole ratio) | 7.23 | 13.36 | 20.59 | [4][5] |
| SUPRAS-based UAE | HFB-hexanol SUPRAS | 7.11 | 13.89 | Not Reported | [6] |
| Conventional Solvents | Methanol | Lower than DES-UAE | Lower than DES-UAE | ~9.36 | [4][5] |
| Conventional Solvents | 95% Ethanol | Lower than DES-UAE | Lower than DES-UAE | ~6.24 | [4][5] |
| Conventional Solvents | Water | Lower than DES-UAE | Lower than DES-UAE | ~5.02 | [4][5] |
Note: The yields for conventional solvents were calculated based on the reported improvement factors of the DES-UAE method.[4][5]
III. Experimental Protocols
Protocol 1: Conventional Solvent Extraction followed by Acid-Base Purification
This protocol describes a standard method for extracting and purifying a total alkaloid fraction from Stephania tetrandra root.
A. Materials and Reagents:
-
Dried and pulverized Stephania tetrandra root
-
95% Ethanol (EtOH)
-
3% Hydrochloric Acid (HCl)
-
25% Ammonium Hydroxide (NH₄OH)
-
Chloroform (B151607) (CHCl₃)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
B. Procedure:
-
Initial Solvent Extraction:
-
Weigh 610 g of ground Stephania tetrandra root powder.[1]
-
Place the powder in a large flask and add 1000 mL of 95% EtOH.[1]
-
Heat the mixture at 80°C for 8 hours with constant stirring.[1]
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process two more times with fresh 95% EtOH.[1]
-
Combine all the filtrates.
-
-
Concentration:
-
Concentrate the combined ethanolic extract using a rotary evaporator under vacuum at 50°C until a dry residue is obtained.[1]
-
-
Acid-Base Purification:
-
To the dry residue, add 200 mL of 3% HCl solution to dissolve the alkaloids as their hydrochloride salts.[1]
-
Transfer the acidic solution to a separatory funnel and extract three times with 200 mL of CHCl₃ to remove non-alkaloidal compounds. Discard the chloroform layers.[1]
-
Adjust the pH of the remaining acidic aqueous solution to 9 with 25% NH₄OH. This will precipitate the free alkaloids.[1]
-
Extract the resulting suspension with CHCl₃. The chloroform layer will now contain the free alkaloids, including tetrandrine and fangchinoline.[1]
-
Collect the chloroform layer and evaporate it to dryness to obtain the crude alkaloid extract.[1]
-
Protocol 2: Ultrasound-Assisted Extraction with Deep Eutectic Solvents (DES-UAE)
This protocol outlines a modern, environmentally friendly method for alkaloid extraction.[4][5]
A. Materials and Reagents:
-
Dried and pulverized Stephania tetrandra root
-
Choline chloride
-
Ethylene glycol
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
B. Procedure:
-
Preparation of DES:
-
Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol at a molar ratio of 1:2.
-
-
Extraction Parameters:
-
Extraction Process:
-
Weigh a specific amount of Stephania tetrandra root powder.
-
Add the prepared DES (with 23% water) at a liquid-to-solid ratio of 23 mL/g.
-
Place the mixture in an ultrasonic bath and sonicate for 82 minutes at 52°C.
-
After extraction, centrifuge the mixture to separate the supernatant containing the extracted alkaloids from the plant residue.
-
Collect the supernatant for further analysis or purification.
-
Protocol 3: Purification by Reversed-Phase Flash Chromatography
This protocol provides a method for the preparative separation of tetrandrine and fangchinoline from a crude extract.[8]
A. Materials and Reagents:
-
Crude alkaloid extract from Stephania tetrandra
-
Manually packed C-18 column
-
Appropriate mobile phase (to be determined based on the specific separation)
-
Flash chromatography system
B. Procedure:
-
Sample Preparation:
-
Dissolve 100 mg of the crude Stephania tetrandra extract in a minimal amount of a suitable solvent.[8]
-
-
Chromatographic Separation:
-
Equilibrate the C-18 column with the initial mobile phase.
-
Load the dissolved sample onto the column.
-
Elute the compounds using a gradient or isocratic mobile phase. The specific conditions will need to be optimized to achieve good separation of tetrandrine and fangchinoline.
-
Collect fractions as they elute from the column.
-
-
Analysis and Recrystallization:
-
Analyze the collected fractions using a suitable method (e.g., TLC or HPLC) to identify those containing pure tetrandrine and fangchinoline.
-
Combine the pure fractions for each compound.
-
Recrystallize the separated compounds from acetone to obtain high-purity tetrandrine and fangchinoline.[8]
-
From 100mg of extract, yields of approximately 13mg of fangchinoline and 21mg of tetrandrine with purities of 98.78% and 98.19% respectively have been reported.[8]
-
IV. Visualizations
Workflow for Alkaloid Extraction and Purification
Caption: General workflow for the extraction and purification of alkaloids.
Principle of Acid-Base Extraction
Caption: The principle of acid-base partitioning for alkaloid purification.
References
- 1. nricm.edu.tw [nricm.edu.tw]
- 2. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]
- 3. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supramolecular solvent-based ultrasound-assisted extraction of fangchinoline and tetrandrine from the roots of Stephaniae tetrandrae - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Screening Coclaurine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of in vitro assays to screen the bioactivity of Coclaurine, a benzylisoquinoline alkaloid. The described assays are designed to evaluate its potential antioxidant, anti-inflammatory, and neuroprotective properties.
Antioxidant Activity Screening
Oxidative stress is a key factor in the pathogenesis of numerous diseases. The following assays are recommended to determine the antioxidant potential of Coclaurine by evaluating its free radical scavenging and reducing capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare a series of Coclaurine concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.
-
Ascorbic acid is used as a positive control and is prepared in the same concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each Coclaurine concentration or Ascorbic acid to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of Coclaurine.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored Fe²⁺-tripyridyltriazine (TPTZ) complex is monitored by the increase in absorbance at 593 nm.
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a series of Coclaurine concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Ferrous sulfate (B86663) (FeSO₄) is used to generate a standard curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each Coclaurine concentration to the wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram of the compound.
-
Data Presentation: Antioxidant Activity of Related Alkaloids
Disclaimer: The following data is for alkaloid extracts from Nelumbo nucifera, a plant known to contain coclaurine-like compounds, and is provided as a representative example due to the lack of specific data for isolated coclaurine.
| Assay | Test Substance | IC50 / Activity | Reference Compound | Reference IC50 / Activity |
| DPPH Radical Scavenging | Hydro-alcoholic extract of Nelumbo nucifera seeds | 6.12 ± 0.41 µg/mL | Rutin | > 6.12 µg/mL |
| Nitric Oxide Scavenging | Hydro-alcoholic extract of Nelumbo nucifera seeds | 84.86 ± 3.56 µg/mL | Rutin | > 84.86 µg/mL |
Experimental Workflow for Antioxidant Assays
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in various diseases. These assays aim to evaluate the potential of Coclaurine to mitigate inflammatory responses.
Inhibition of Albumin Denaturation Assay
Principle: Protein denaturation is a hallmark of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare a series of Coclaurine concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in PBS.
-
Diclofenac sodium is used as a positive control.
-
-
Assay Procedure:
-
To 0.5 mL of each Coclaurine concentration, add 0.5 mL of the BSA solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity by reading the absorbance at 660 nm.
-
-
Data Analysis:
-
The percentage of inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the denatured BSA without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value is determined from the dose-response curve.
-
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Overproduction of nitric oxide by activated macrophages contributes to inflammation. This assay measures the ability of Coclaurine to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells by quantifying nitrite (B80452), a stable product of NO, using the Griess reagent.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Coclaurine for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
A standard curve of sodium nitrite is used to determine the nitrite concentration.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
The IC50 value is calculated from the dose-response curve.
-
Data Presentation: Anti-inflammatory Activity of Related Alkaloids
Disclaimer: The following data is for alkaloid extracts from Nelumbo nucifera, a plant known to contain coclaurine-like compounds, and is provided as a representative example due to the lack of specific data for isolated coclaurine.
| Assay | Cell Line | Stimulant | Test Substance | IC50 / Activity |
| Nitric Oxide Production | RAW 264.7 | LPS | Liensinine | Reduced iNOS levels at 20 and 40 mg/kg (in vivo)[1] |
Signaling Pathway in LPS-Stimulated Macrophages
Neuroprotective Activity Screening
Neurodegenerative diseases are often associated with neuronal cell death due to oxidative stress and excitotoxicity. These assays evaluate the potential of Coclaurine to protect neuronal cells.
Neuroprotection against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
Principle: Hydrogen peroxide (H₂O₂) induces oxidative stress and apoptosis in neuronal cells. This assay measures the ability of Coclaurine to protect SH-SY5Y human neuroblastoma cells from H₂O₂-induced cell death.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere.
-
Pre-treat the cells with various concentrations of Coclaurine for 24 hours.
-
Induce oxidative stress by adding a final concentration of 200 µM H₂O₂ for another 24 hours.
-
-
Cell Viability Assay (MTT):
-
After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.
-
Incubate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
The protective effect of Coclaurine is determined by comparing the viability of cells treated with Coclaurine and H₂O₂ to those treated with H₂O₂ alone.
-
Neuroprotection against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
Principle: Excessive glutamate (B1630785) can lead to excitotoxicity and neuronal cell death. This assay assesses the ability of Coclaurine to protect SH-SY5Y cells from glutamate-induced toxicity.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells as described in the previous protocol.
-
Pre-treat the cells with various concentrations of Coclaurine for 1 hour.
-
Induce excitotoxicity by adding a final concentration of 5-10 mM glutamate for 24 hours.
-
-
Cell Viability Assay (MTT):
-
Perform the MTT assay as described in the previous protocol.
-
-
Data Analysis:
-
Calculate cell viability and the protective effect of Coclaurine as described previously.
-
Data Presentation: Neuroprotective Activity of Related Alkaloids
Disclaimer: The following data is for alkaloids from Nelumbo nucifera, a plant known to contain coclaurine-like compounds, and is provided as a representative example due to the lack of specific data for isolated coclaurine.
| Assay | Cell Line | Toxin | Test Substance | Effect |
| ROS Reduction | SH-SY5Y | - | Liensinine (10 µM) | 15.31% decrease in ROS levels[1] |
| ROS Reduction | SH-SY5Y | - | Neferine (10 µM) | 20.37% decrease in ROS levels[1] |
Logical Workflow for Neuroprotection Assays
Enzyme Inhibition Screening
The inhibitory effect of Coclaurine on specific enzymes can provide insights into its mechanism of action.
Acetylcholinesterase (AChE) Inhibition Assay
Principle: Inhibition of AChE, the enzyme that degrades acetylcholine, is a key therapeutic strategy for Alzheimer's disease. This assay, based on the Ellman method, measures the activity of AChE by monitoring the formation of thiocholine, which reacts with DTNB to produce a yellow color.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare 0.1 M phosphate (B84403) buffer (pH 8.0).
-
Prepare solutions of AChE, acetylthiocholine (B1193921) iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare a series of Coclaurine concentrations.
-
Galanthamine is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of each Coclaurine concentration, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
-
Data Analysis:
-
The rate of reaction is determined for each concentration.
-
The percentage of inhibition is calculated relative to the enzyme activity without the inhibitor.
-
The IC50 value is determined from the dose-response curve.
-
Data Presentation: Enzyme Inhibitory Activity
| Enzyme | Test Substance | IC50 | Reference Compound | Reference IC50 |
| Acetylcholinesterase | Coclaurine | Data to be determined | Galanthamine | Typical value |
Mechanism of Acetylcholinesterase Inhibition
References
Application Notes and Protocols for Scale-Up Fermentation of Coclaurine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Coclaurine (B195748) is a pivotal intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities. The microbial fermentation of coclaurine using engineered microorganisms like Saccharomyces cerevisiae or Escherichia coli presents a promising alternative to traditional plant extraction, offering a more sustainable, scalable, and controlled production platform. These application notes provide a detailed framework for the scale-up fermentation process, from laboratory-scale optimization to pilot-scale production, along with downstream processing for product recovery.
Coclaurine Biosynthetic Pathway in Engineered Microbes
The production of (S)-coclaurine in a microbial host is achieved through the heterologous expression of specific plant-derived enzymes. The pathway typically starts from the amino acid L-tyrosine, which is converted through a series of enzymatic steps to the key intermediate (S)-norcoclaurine. This is subsequently methylated to form (S)-coclaurine.
Application Note: Cell-Based Assays for Evaluating Coclaurine's Effect on EFHD2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
EF-hand domain family member D2 (EFHD2), also known as Swiprosin-1, is a conserved calcium-binding protein implicated in a variety of cellular processes.[1] It plays roles in calcium signaling, cytoskeletal dynamics, apoptosis, and cell migration.[1][2] EFHD2 is associated with cytoskeletal reorganization, vesicle trafficking, and cellular transport.[3] Recent studies have highlighted its role in pathology, particularly in neurodegenerative diseases and cancer.[1][4]
Coclaurine is a benzylisoquinoline alkaloid derived from various plant species.[5] It has been investigated for several pharmacological activities, including neuroprotection and antimicrobial effects.[5] Groundbreaking research has recently identified Coclaurine as a direct inhibitor of EFHD2 expression in non-small cell lung cancer (NSCLC) cells.[6] This discovery positions Coclaurine as a promising candidate for adjuvant cancer therapy.
This document provides detailed protocols for cell-based assays designed to investigate and quantify the inhibitory effect of Coclaurine on EFHD2 and its functional consequences.
Mechanism of Action
Recent findings demonstrate that Coclaurine inhibits EFHD2 at the transcriptional level. The mechanism involves Coclaurine disrupting the interaction between the transcription factor Forkhead Box G1 (FOXG1) and the EFHD2 promoter, which leads to a downstream reduction in EFHD2 expression.[6] This inhibition has been shown to downregulate the NOX4-ABCC1 signaling pathway, resulting in enhanced sensitivity to conventional chemotherapeutics like cisplatin (B142131) and a suppression of the metastatic properties of cancer cells.[6]
Data Presentation
The following table summarizes the expected quantitative outcomes from treating NSCLC cells (e.g., H1299) with Coclaurine, based on published findings.[6]
| Assay Type | Treatment Group | Key Parameter | Result | Reference |
| Protein Expression | Coclaurine (various doses) | EFHD2 Protein Level | Dose-dependent decrease | [6] |
| Cell Viability | Cisplatin | IC50 | ~15 µM (example value) | [6] |
| Cell Viability | Cisplatin + Coclaurine | IC50 | Significant decrease vs. Cisplatin alone | [6] |
| Cell Migration | Control | Migrated Cells (%) | 100% (Baseline) | [6] |
| Cell Migration | Coclaurine | Migrated Cells (%) | Significant decrease vs. Control | [6] |
| Promoter Activity | Control (Luciferase Assay) | Relative Luciferase Units | 100% (Baseline) | [6] |
| Promoter Activity | Coclaurine | Relative Luciferase Units | Significant decrease vs. Control | [6] |
Experimental Protocols
Protocol 1: Western Blot for EFHD2 Protein Expression
This protocol details the procedure to quantify the reduction in EFHD2 protein levels following Coclaurine treatment.
Materials:
-
H1299 cells (or other relevant cancer cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Coclaurine stock solution (in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-EFHD2, Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed H1299 cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Coclaurine (e.g., 0, 10, 25, 50 µM) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-EFHD2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-β-actin antibody for a loading control. Quantify band intensities using densitometry software.
Protocol 2: Chemosensitization via MTT Cell Viability Assay
This assay assesses the ability of Coclaurine to enhance the cytotoxic effects of cisplatin.
Materials:
-
H1299 cells
-
Complete culture medium
-
Coclaurine and Cisplatin stock solutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed H1299 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Treat cells with a serial dilution of cisplatin to determine its IC50.
-
In parallel, pre-treat a set of cells with a sub-lethal concentration of Coclaurine for 24 hours.
-
After pre-treatment, add the serial dilution of cisplatin to the Coclaurine-treated cells.
-
-
Incubation: Incubate the plates for an additional 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot dose-response curves and determine the IC50 values for cisplatin with and without Coclaurine.
Protocol 3: Transwell Cell Migration Assay
This assay evaluates the effect of Coclaurine on the migratory capacity of cancer cells, a process in which EFHD2 is involved.[1]
Materials:
-
H1299 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
Coclaurine stock solution
-
Crystal Violet stain
Procedure:
-
Cell Preparation: Culture H1299 cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup:
-
Add medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing either vehicle (DMSO) or Coclaurine at the desired concentration.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.
-
Staining:
-
Remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix the migrated cells on the bottom surface with methanol.
-
Stain the fixed cells with Crystal Violet solution.
-
-
Analysis: Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope. Express the results as a percentage of migration relative to the control.
Protocol 4: Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium levels, a key signaling pathway potentially modulated by the Ca2+-binding protein EFHD2.[1][7]
Materials:
-
H1299 cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
An agonist that induces calcium release (e.g., ATP, Ionomycin)
Procedure:
-
Cell Seeding: Seed H1299 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Coclaurine Treatment: Treat the cells with Coclaurine or vehicle for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence microplate reader equipped with injectors.[8]
-
Measure the baseline fluorescence (Ex/Em = 490/525 nm).
-
Inject the calcium agonist (e.g., ATP) and immediately begin kinetic reading of fluorescence intensity over time.
-
-
Analysis: Plot the fluorescence intensity over time. Compare the peak fluorescence response between control and Coclaurine-treated cells to determine if EFHD2 inhibition alters calcium mobilization.[9]
Visualizations
Caption: Coclaurine's Mechanism of Action on the EFHD2 Pathway.
Caption: Workflow for Evaluating Coclaurine-Induced Chemosensitization.
Caption: Logical Flow from Coclaurine Treatment to Cellular Effects.
References
- 1. Frontiers | EFhd2, a Protein Linked to Alzheimer's Disease and Other Neurological Disorders [frontiersin.org]
- 2. Physiological and pathophysiological functions of Swiprosin-1/EFhd2 in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EFhd2 brain interactome reveals its association with different cellular and molecular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coclaurine | 486-39-5 | AAA48639 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for the Isolation of Coclaurine N-methyltransferase in Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation and application of Coclaurine (B195748) N-methyltransferase (CNMT), a key enzyme in the biosynthesis of benzylisoquinoline alkaloids (BIAs), for biocatalytic purposes. The protocols are designed for researchers in academia and industry focused on enzymatic synthesis and drug development.
Introduction to Coclaurine N-methyltransferase (CNMT)
Coclaurine N-methyltransferase (CNMT) is an S-adenosyl-L-methionine (SAM)-dependent enzyme that catalyzes the N-methylation of coclaurine to N-methylcoclaurine. This reaction is a critical step in the biosynthesis of a wide array of medicinally important BIAs, including morphine, codeine, and berberine.[1][2][3] The enzyme's ability to selectively install a methyl group on the nitrogen atom of various tetrahydroisoquinoline (THIQ) scaffolds makes it a valuable tool for biocatalysis, enabling the synthesis of natural products and novel pharmaceutical derivatives under mild and selective conditions.[3][4]
CNMT exhibits broad substrate specificity, accepting not only its natural substrate (S)-coclaurine but also other related natural and synthetic THIQs.[1][3] This promiscuity, coupled with its potential for protein engineering, opens up avenues for creating diverse molecular entities for drug discovery programs.[2][3]
Methods for CNMT Isolation and Purification
Two primary methods for obtaining active CNMT for biocatalysis are:
-
Recombinant Expression in Escherichia coli : This is the most common and efficient method for producing large quantities of pure and active CNMT.[1][3]
-
Purification from Plant Cell Cultures : This traditional method involves extracting the enzyme from plant sources known to produce BIAs, such as Coptis japonica.[5]
Recombinant Expression and Purification of CNMT from E. coli
This protocol describes the expression of CNMT with an N-terminal affinity tag (e.g., His-tag or GST-tag) in E. coli for simplified purification.
Experimental Protocol:
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding for CNMT from a source such as Coptis japonica (GenBank Accession No. AB061863), codon-optimized for expression in E. coli.[1]
-
Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+) for a His-tag or pGEX for a GST-tag) using standard molecular cloning techniques.
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice or by using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography Purification:
-
Load the clarified supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins) pre-equilibrated with lysis buffer.[6]
-
Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM, for His-tags) to remove non-specifically bound proteins.
-
Elute the bound CNMT using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tags or reduced glutathione (B108866) for GST-tags).[6]
-
Collect the fractions and analyze them by SDS-PAGE to assess purity.
-
-
Buffer Exchange and Storage:
-
Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the purified enzyme and store at -80°C for long-term use.
-
Purification of Native CNMT from Coptis japonica Cell Cultures
This protocol provides a general outline for the purification of CNMT from its native source. Note that this method is more laborious and typically yields lower quantities of enzyme compared to recombinant expression.
Experimental Protocol:
-
Cell Culture and Harvest:
-
Cultivate Coptis japonica cells in a suitable medium until they reach the desired growth phase.
-
Harvest the cells by filtration or centrifugation.
-
-
Crude Extract Preparation:
-
Freeze the harvested cells in liquid nitrogen and grind them to a fine powder using a mortar and pestle.
-
Resuspend the cell powder in an extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.0, 10 mM 2-mercaptoethanol, 5 mM EDTA, and protease inhibitors).
-
Stir the suspension on ice for 30-60 minutes.
-
Clarify the extract by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
-
Protein Fractionation and Chromatography:
-
Perform a series of chromatographic steps to purify the CNMT. This may include:
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Gradually add ammonium sulfate to the crude extract to precipitate proteins, and collect the fraction containing CNMT activity.
-
Anion-Exchange Chromatography: Load the redissolved protein fraction onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.
-
Hydrophobic Interaction Chromatography: Further purify the active fractions on a hydrophobic interaction column (e.g., Phenyl-Sepharose).
-
Gel Filtration Chromatography: Use a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size and to estimate the native molecular weight of the enzyme.[5]
-
-
-
Purity Assessment and Storage:
-
Monitor the purity of the enzyme at each step using SDS-PAGE.
-
Pool the fractions containing pure CNMT, concentrate if necessary, and store in a suitable buffer at -80°C.
-
Quantitative Data on CNMT Activity
The following tables summarize the kinetic parameters and substrate conversion efficiencies of CNMT from Coptis japonica.
Table 1: Kinetic Parameters of Wild-Type CNMT [3][5]
| Substrate | KM (μM) | kcat (min-1) | kcat/KM (min-1μM-1) x 10-3 |
| Heliotrine | 311 ± 18 | 35.9 ± 0.6 | 120 ± 7.3 |
| Norcoclaurine | 265 ± 31 | 31.9 ± 1.1 | 120 ± 14 |
| Norreticuline | 380 | - | - |
| S-adenosyl-L-methionine (SAM) | 650 | - | - |
Table 2: Substrate Conversion by Wild-Type CNMT [3]
| Substrate | Conversion (%) |
| Coclaurine | 90-92 |
| Heliotrine | 90-92 |
| Norcoclaurine | 85-88 |
| C1-substituted THIQs | 85-88 |
Biocatalytic Application of CNMT
Isolated CNMT can be used as a biocatalyst for the N-methylation of various THIQ substrates. For enhanced stability and reusability, immobilization of the enzyme is recommended.
General Protocol for CNMT-Catalyzed N-Methylation
-
Reaction Setup:
-
In a microcentrifuge tube or a larger reaction vessel, combine the following components in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5):
-
Purified CNMT (final concentration typically in the μM range)
-
THIQ substrate (e.g., 1-5 mM)
-
S-adenosyl-L-methionine (SAM) (typically 1.2-1.5 molar equivalents to the substrate)
-
-
The total reaction volume can be scaled as needed.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 1-24 hours).
-
-
Reaction Monitoring and Product Analysis:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS.
-
The analysis should be capable of separating the substrate from the N-methylated product.
-
-
Product Isolation:
-
Once the reaction is complete, the N-methylated product can be isolated using standard extraction and chromatography techniques.
-
Immobilization of CNMT as Cross-Linked Enzyme Aggregates (CLEAs)
Immobilization of CNMT as CLEAs can significantly improve its stability and allow for its reuse in multiple reaction cycles.[3]
Protocol for CNMT-CLEA Preparation:
-
Enzyme Precipitation:
-
To a solution of purified CNMT, add a precipitant (e.g., ammonium sulfate, acetone, or tert-butanol) slowly while stirring on ice to induce the formation of enzyme aggregates.
-
-
Cross-linking:
-
Add a cross-linking agent (e.g., glutaraldehyde) to the enzyme aggregate suspension and continue to stir for a few hours at 4°C. The optimal concentration of the cross-linker and the reaction time should be determined empirically.
-
-
Washing and Recovery:
-
Collect the resulting CNMT-CLEAs by centrifugation.
-
Wash the CLEAs several times with a suitable buffer to remove any unreacted cross-linker and non-cross-linked enzyme.
-
-
Application of CNMT-CLEAs:
-
The prepared CNMT-CLEAs can be used directly in the N-methylation reaction as described in section 4.1. After the reaction, the CLEAs can be recovered by centrifugation, washed, and reused in subsequent batches.[3]
-
Visualizations
BIA Biosynthetic Pathway
The following diagram illustrates the central role of CNMT in the early stages of benzylisoquinoline alkaloid biosynthesis.
Caption: Biosynthetic pathway of benzylisoquinoline alkaloids highlighting the role of CNMT.
Experimental Workflow for Recombinant CNMT Isolation and Application
This diagram outlines the logical steps for producing and utilizing recombinant CNMT for biocatalysis.
Caption: Workflow for recombinant CNMT production and its use in biocatalysis.
References
- 1. Molecular cloning and characterization of coclaurine N-methyltransferase from cultured cells of Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Biocatalytic Scope of Coclaurine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Biocatalytic Scope of Coclaurine N‐Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of coclaurine N-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.org [mdanderson.org]
Troubleshooting & Optimization
Optimizing solvent systems for Coclaurine extraction from crude plant material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the extraction of Coclaurine (B195748) from crude plant material.
Frequently Asked Questions (FAQs)
Q1: What is Coclaurine and in which plant species is it typically found?
A1: Coclaurine is a benzylisoquinoline alkaloid, a class of naturally occurring chemical compounds.[1][2] It serves as a key intermediate in the biosynthesis of more complex alkaloids in plants.[2] Coclaurine is found in various plant species, including those from the genera Cocculus, Gloriosa, Nelumbo nucifera, Sarcopetalum harveyanum, and Lindera aggregata.[2][3][4]
Q2: What are the key chemical properties of Coclaurine that are relevant for extraction?
A2: The most critical property for extraction is its solubility. Coclaurine is poorly soluble in water but dissolves readily in polar organic solvents such as methanol, ethanol, acetone, chloroform, dichloromethane (B109758), and DMSO.[1][2][3][5] Its chemical structure includes two phenolic hydroxyl groups, which can influence its behavior in acid-base extractions.[2]
Q3: What are the most important factors to consider when selecting a solvent system?
A3: The choice of solvent is crucial for maximizing yield and purity. Key factors include:
-
Solubility of Coclaurine: The solvent must effectively dissolve the target compound.[2][3]
-
Polarity: The solvent's polarity should be matched to that of coclaurine to maximize extraction while minimizing the co-extraction of undesirable compounds.[6]
-
Selectivity: The ideal solvent will extract coclaurine while leaving behind other plant constituents like chlorophyll (B73375) and lipids.
-
Ease of Removal: The solvent should have a relatively low boiling point to be easily removed from the final extract.[7]
-
Safety and Environmental Impact: Toxicity, flammability, and environmental friendliness are important considerations.[7]
Q4: What are the main variables that affect the overall extraction efficiency?
A4: Besides the solvent system, several variables can significantly impact the extraction outcome:
-
Particle Size: Grinding the plant material to a fine powder (e.g., 30-40 mesh) increases the surface area exposed to the solvent, enhancing extraction.[6]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds.[8]
-
Extraction Time: The duration of contact between the plant material and the solvent must be sufficient to allow for complete extraction.[6]
-
Solvent-to-Solid Ratio: A higher volume of solvent can enhance extraction but may also lead to a more diluted extract that requires more effort to concentrate.[9]
-
pH of the Solvent: For alkaloids like coclaurine, pH is a critical parameter. Acidic solutions can protonate the alkaloid, increasing its solubility in aqueous phases, which is a key principle in acid-base extractions.[6][10]
Data Presentation
Table 1: Solubility Profile of Coclaurine
| Solvent | Solubility | Reference |
| Water | Poorly soluble / Practically insoluble | [2][3] |
| Methanol | Soluble | [2][3] |
| Ethanol | Soluble | [2][3] |
| Acetone | Soluble | [1][5] |
| Chloroform | Soluble | [1][5] |
| Dichloromethane (DCM) | Soluble | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][5] |
Table 2: Comparison of Common Solvents for Plant Extraction
| Solvent | Polarity | Boiling Point (°C) | Advantages | Disadvantages |
| Methanol | High | 64.7 | Excellent solvent for polar alkaloids. | Toxic; can extract water-soluble impurities.[6] |
| Ethanol | High | 78.4 | Good solvent for many alkaloids; safer than methanol.[6] | Can extract chlorophyll and other pigments. |
| Acetone | Medium | 56 | Good solvent; miscible with water.[11] | Highly flammable. |
| Chloroform | Low | 61.2 | Effective for extracting terpenoids and some alkaloids.[6] | Toxic and a suspected carcinogen. |
| Dichloromethane | Medium | 39.6 | Very effective for many organic compounds; low boiling point.[6] | Volatile and has health concerns. |
| Aqueous Acid (e.g., HCl) | High | ~100 | Protonates alkaloids to form soluble salts, separating them from non-basic compounds.[10][12] | Requires a subsequent neutralization and liquid-liquid extraction step. |
Experimental Protocols
Protocol 1: General Solvent Extraction (Maceration)
This protocol outlines a standard procedure for extracting coclaurine using a simple organic solvent.
-
Preparation of Plant Material:
-
Extraction:
-
Place the powdered plant material (e.g., 100 g) into a suitable container, such as a large Erlenmeyer flask.
-
Add the selected solvent (e.g., 70% ethanol) until the plant material is completely submerged (a common ratio is 1:10 w/v).[6][13]
-
Seal the container and allow it to stand for at least 3 days at room temperature, with periodic shaking or stirring to ensure complete extraction.[8]
-
-
Filtration and Concentration:
-
Separate the extract (micelle) from the solid plant residue (marc) by filtering through filter paper or cheesecloth.[8]
-
Wash the marc with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
-
Drying:
-
The resulting crude extract can be further dried in a vacuum oven to remove any residual solvent.
-
Protocol 2: Acid-Base Extraction for Enhanced Purity
This method leverages the basic nature of alkaloids to separate them from neutral and acidic impurities.
-
Acidic Extraction:
-
Defatting (Optional):
-
To remove non-polar impurities, perform a liquid-liquid extraction on the acidic filtrate using a non-polar solvent like heptane (B126788) or dichloromethane.[12] Discard the organic layer.
-
-
Basification and Extraction:
-
Adjust the pH of the aqueous extract to 9-10 by slowly adding a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH).[12] This deprotonates the coclaurine, making it insoluble in water.
-
Transfer the basified aqueous solution to a separatory funnel.
-
Extract the free-base coclaurine from the aqueous layer by shaking it with an immiscible organic solvent like dichloromethane or ethyl acetate (B1210297) (perform the extraction three times).[12]
-
-
Concentration and Drying:
-
Combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude coclaurine extract.
-
Troubleshooting Guide
Q: My extraction yield is very low. What could be the problem?
A: Low yield can result from several factors. Consider the following:
-
Inadequate Grinding: If the plant material is not powdered finely enough, the solvent cannot efficiently penetrate the plant cells.[6] Solution: Ensure the material is ground to a consistent, fine powder (30-40 mesh).
-
Insufficient Extraction Time: The solvent may not have been in contact with the material long enough. Solution: Extend the maceration period, ensuring regular agitation.
-
Inappropriate Solvent: The chosen solvent may not be optimal for coclaurine. Solution: Review the solubility data (Table 1). Ethanol, methanol, or a system from the acid-base extraction protocol may be more effective.
-
Improper pH (Acid-Base Extraction): If the pH during the basification step is not high enough, the coclaurine will remain protonated and soluble in the aqueous layer, preventing its extraction into the organic solvent.[12] Solution: Use a pH meter or indicator strips to ensure the pH is between 9 and 10 before extracting with the organic solvent.
Q: The final extract is dark green and appears to be full of chlorophyll. How can I remove it?
A: Chlorophyll is a common impurity, especially when using polar solvents like ethanol.
-
Solution 1: Solvent Partitioning: Use the acid-base extraction protocol. Chlorophyll is not basic and will remain in the organic "defatting" layer or will not be extracted from the basified aqueous solution.[12]
-
Solution 2: Post-Extraction Cleanup: After obtaining the crude extract, dissolve it in a slightly acidic solution and wash with a non-polar solvent like hexane (B92381). The coclaurine salt will remain in the aqueous layer while the chlorophyll partitions into the hexane layer.
Q: An emulsion formed during my liquid-liquid extraction and the layers won't separate. What should I do?
A: Emulsions are common when plant extracts containing surfactants are vigorously shaken.
-
Solution 1: Be Patient: Allow the separatory funnel to sit undisturbed for an extended period.
-
Solution 2: Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Solution 3: Gentle Swirling: Instead of vigorous shaking, use a gentle swirling or inverting motion to mix the layers.
-
Solution 4: Filtration: In difficult cases, filtering the entire emulsion through a pad of Celite or glass wool can help break it.
Q: I can't get my coclaurine to crystallize from the crude extract. What are the next steps?
A: Crystallization failure is often due to either too much solvent or the presence of impurities.
-
Solution 1: Reduce Solvent: If the solution is too dilute, return it to a heat source and carefully boil off some of the solvent to increase the concentration, then allow it to cool slowly again.[14]
-
Solution 2: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.[14]
-
Solution 3: Add a Seed Crystal: If you have a small amount of pure coclaurine, add a tiny crystal to the solution to initiate crystallization.[14]
-
Solution 4: Change Solvent System: Your current solvent may not be ideal for crystallization. Try introducing a co-solvent in which coclaurine is less soluble (an "anti-solvent") dropwise until the solution becomes slightly turbid, then heat until it is clear and allow to cool slowly.
-
Solution 5: Purify the Extract: If the extract is too impure, crystallization may be inhibited. Purify the crude extract first using a technique like column chromatography before attempting crystallization again.
Visualizations
Caption: General workflow for Coclaurine extraction and purification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Buy (+)-Coclaurine (EVT-319187) | 2196-60-3 [evitachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Coclaurine | CAS:486-39-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 11. Water–Organic Solvent Extraction of Phenolic Antioxidants from Brewers’ Spent Grain [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol for the production of crude alcoholic extracts from native plants [protocols.io]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Challenges in the Purification of Coclaurine by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of coclaurine (B195748).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of coclaurine by chromatography.
1. Issue: Poor Peak Shape (Tailing or Fronting)
Q: My coclaurine peak is showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue when purifying basic compounds like coclaurine, which contains a secondary amine. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[1][2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of coclaurine is pH-dependent.
-
Lowering the pH: Operating the mobile phase at a low pH (e.g., 2-4) will protonate the silanol groups (Si-OH), minimizing their interaction with the protonated coclaurine molecule.[2]
-
Increasing the pH: Alternatively, using a mobile phase with a higher pH (e.g., >8) will deprotonate the coclaurine, making it neutral and reducing interactions with ionized silanol groups (SiO-). This approach requires a pH-stable column.[3]
-
-
Use of Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites, preventing them from interacting with coclaurine.[3]
-
-
Stationary Phase Selection:
-
End-capped Columns: Utilize columns that are "end-capped," where the residual silanol groups are chemically deactivated.
-
Alternative Stationary Phases: Consider using a phenyl-hexyl or cyano (CN) column, which can offer different selectivity through π-π interactions with the aromatic rings of coclaurine.[3][4]
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.[5]
Illustrative Data: Effect of Mobile Phase pH on Coclaurine Retention (Hypothetical)
| Mobile Phase pH | Retention Time (min) | Asymmetry Factor | Resolution (from nearest impurity) |
| 3.0 | 8.5 | 1.8 | 1.2 |
| 4.5 | 7.2 | 1.5 | 1.6 |
| 7.0 (with TEA) | 6.8 | 1.2 | 2.1 |
| 8.5 (pH-stable column) | 5.5 | 1.1 | 2.5 |
2. Issue: Co-elution of Impurities
Q: I am observing co-elution of an impurity with my coclaurine peak. How can I improve the separation?
A: Co-elution occurs when coclaurine and one or more impurities have very similar retention times under the established chromatographic conditions. Improving resolution is key to overcoming this challenge.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. Decreasing the organic solvent percentage will generally increase retention times and may improve separation.[3]
-
Solvent Type: Switching from methanol (B129727) to acetonitrile, or vice-versa, can alter selectivity due to different interactions with the analyte and stationary phase.[6]
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can help to resolve closely eluting compounds.
-
Alternative Chromatography Techniques: For particularly challenging separations, consider alternative techniques like counter-current chromatography (CCC), which is a liquid-liquid partition method that can offer different selectivity compared to solid-phase chromatography.[8]
Illustrative Data: Comparison of Stationary Phases for Coclaurine Purification (Hypothetical)
| Stationary Phase | Mobile Phase | Coclaurine Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) |
| C18 | 60% Acetonitrile in 20mM Ammonium (B1175870) Acetate (B1210297), pH 4.5 | 10.2 | 10.4 | 0.8 |
| Phenyl-Hexyl | 60% Acetonitrile in 20mM Ammonium Acetate, pH 4.5 | 12.5 | 13.5 | 2.2 |
| Cyano (CN) | 70% Methanol in 20mM Ammonium Formate (B1220265), pH 3.0 | 9.8 | 11.0 | 2.5 |
3. Issue: Coclaurine Instability During Purification
Q: I suspect my coclaurine is degrading during the purification process. What are the likely causes and how can I mitigate this?
A: Coclaurine, like many alkaloids, can be susceptible to degradation under certain conditions, such as exposure to harsh pH, high temperatures, or light.
Troubleshooting Steps:
-
pH and Temperature Control:
-
Benzylisoquinoline alkaloids can be acid-labile.[9] While low pH is often used to improve peak shape, prolonged exposure should be avoided. If degradation is observed, consider using a mobile phase closer to neutral pH with a suitable end-capped column or a competing base.
-
Avoid excessive temperatures. If heating is used to reduce viscosity and improve efficiency, monitor for degradation. Most separations of alkaloids are performed at or near ambient temperature.[10]
-
-
Protect from Light: If your coclaurine sample is light-sensitive, protect it from light during preparation and the chromatographic run by using amber vials and covering the chromatography system.
-
Minimize Time in Solution: Prepare samples fresh and run them as soon as possible. Avoid letting samples sit on the autosampler for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a preparative HPLC method for coclaurine purification?
A1: A good starting point would be a reversed-phase method using a C18 or Phenyl-Hexyl column. For the mobile phase, begin with a gradient of acetonitrile or methanol in water containing a buffer such as ammonium acetate or ammonium formate at a pH of 3-4.
Q2: How do I choose between a C18 and a Phenyl-Hexyl column for coclaurine purification?
A2: A C18 column is a good general-purpose choice that separates based on hydrophobicity. However, given that coclaurine is an aromatic compound, a Phenyl-Hexyl column can provide alternative selectivity through π-π bonding interactions, which may be beneficial for separating it from structurally similar impurities.[3][4] It is often best to screen both column types during method development.
Q3: What are common impurities I might encounter when purifying synthetic coclaurine?
A3: Common impurities can include starting materials, reagents from the synthesis, and side-products. For example, precursors used in the Pictet-Spengler reaction for synthesizing the tetrahydroisoquinoline core may be present.
Q4: Can I use normal-phase chromatography for coclaurine purification?
A4: While reversed-phase HPLC is more common for alkaloids, normal-phase chromatography can also be used. This would typically involve a silica (B1680970) or alumina (B75360) stationary phase and a non-polar mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, with a small amount of a polar modifier like methanol or an amine to improve peak shape.
Q5: My coclaurine has a chiral center. How can I separate the enantiomers?
A5: The enantiomers of coclaurine can be separated using chiral HPLC. This requires a chiral stationary phase (CSP). The selection of the appropriate CSP and mobile phase is crucial and often requires screening of different chiral columns.[11][12]
Experimental Protocols
Preparative Reversed-Phase HPLC Protocol for Coclaurine Purification
This protocol provides a general methodology for the preparative purification of coclaurine. It should be optimized based on the specific impurity profile of your sample.
1. Sample Preparation:
- Dissolve the crude coclaurine sample in a suitable solvent, such as methanol or the initial mobile phase, at a concentration appropriate for preparative scale injections.
- Filter the sample through a 0.45 µm filter to remove any particulate matter.
2. Chromatographic System:
- Column: Preparative C18 or Phenyl-Hexyl column (e.g., 250 x 21.2 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid or 10 mM Ammonium Acetate in water.
- Mobile Phase B: Acetonitrile or Methanol.
- Detector: UV detector set at an appropriate wavelength for coclaurine (e.g., 280 nm).
3. Method Parameters (Starting Point):
- Flow Rate: 20 mL/min (adjust based on column dimensions and pressure limits).
- Gradient:
- 0-5 min: 10% B
- 5-35 min: 10-60% B
- 35-40 min: 60-90% B
- 40-45 min: 90% B
- 45-50 min: 90-10% B
- 50-60 min: 10% B (re-equilibration)
- Injection Volume: Start with a small injection to determine the retention time and then scale up.
4. Fraction Collection:
- Collect fractions corresponding to the coclaurine peak.
- Analyze the collected fractions by analytical HPLC to determine their purity.
- Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. support.waters.com [support.waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 6. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. academic.oup.com [academic.oup.com]
- 11. ijrpr.com [ijrpr.com]
- 12. warwick.ac.uk [warwick.ac.uk]
Improving the stability of Coclaurine in aqueous solutions for bioassays
<content_type_C_2>
Welcome to the technical support center for researchers using coclaurine (B195748) in bioassays. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of coclaurine in the aqueous solutions used for biological experiments.
Frequently Asked Questions (FAQs)
Q1: My bioassay results with coclaurine are inconsistent. What could be the cause?
Variability in bioassay results is a common issue when working with compounds like coclaurine.[1][2] The primary reason is often the degradation of the compound in aqueous bioassay media.[3] Coclaurine, a benzylisoquinoline alkaloid, is susceptible to degradation influenced by several factors.[4][5] Key factors affecting stability include pH, temperature, light, and the presence of oxygen.[6][7] Inconsistent handling of these factors between experiments can lead to varying concentrations of the active compound, thus causing fluctuating results.[8]
Q2: How does pH affect the stability of coclaurine?
The pH of the solution is a critical factor in coclaurine stability.[9] Like many phenolic compounds, coclaurine is more stable in acidic to neutral conditions. As the pH becomes more alkaline, the phenolic hydroxyl groups are more likely to deprotonate, making the molecule highly susceptible to oxidation.[4] This can lead to the formation of quinone-type structures and subsequent polymerization or degradation, reducing the effective concentration of coclaurine in your assay. For optimal stability, it is recommended to maintain the pH of stock solutions below 7.0.
Q3: What is the recommended method for preparing coclaurine stock solutions?
To maximize stability and reproducibility, follow these guidelines:
-
Solvent Choice: Initially, dissolve coclaurine in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting it with your aqueous buffer. This ensures the compound is fully solubilized.[10]
-
Buffer Selection: Use a buffer system that maintains a slightly acidic to neutral pH (e.g., pH 6.0-7.4).[11] Phosphate or citrate (B86180) buffers are common choices.[6]
-
Fresh Preparation: Always prepare fresh working solutions from a concentrated stock for each experiment.[4] Avoid using aqueous solutions that have been stored for extended periods.
-
Storage: Store concentrated stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5] Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.[6]
Q4: Can I do anything to actively stabilize my coclaurine working solutions during a long-term bioassay?
For long-term experiments (e.g., over 24 hours), degradation can be a significant concern. Consider the following strategies:
-
Antioxidants: The addition of antioxidants, such as ascorbic acid or N-acetylcysteine, to the bioassay medium can help to mitigate oxidative degradation.
-
Chelating Agents: Including a chelating agent like EDTA can help by sequestering metal ions that can catalyze oxidation reactions.[6]
-
Controlled Environment: Keep plates or tubes protected from light and incubated at a consistent, controlled temperature throughout the experiment.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Bioactivity | Compound Degradation: Coclaurine may have degraded due to improper storage or handling (high pH, light/heat exposure). | Prepare a fresh stock solution of coclaurine. Ensure the pH of the final assay medium is not alkaline. Protect solutions from light and keep them on ice when not in use.[13] |
| Precipitation: The compound may have precipitated out of the aqueous solution, especially at high concentrations or upon dilution from an organic stock. | Visually inspect solutions for any precipitate. Consider using a co-solvent like DMSO (typically ≤0.5% in the final assay) to improve solubility.[10][14] A gentle vortex or sonication after dilution may help. | |
| High Variability Between Replicates | Inconsistent Degradation: Uneven exposure to light or temperature gradients across the assay plate can cause variable degradation rates in different wells. | Ensure uniform mixing and handling of the assay plate.[13] Avoid placing the plate in direct light. Use a properly calibrated incubator to maintain a consistent temperature. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of coclaurine in each well. | Calibrate your pipettes regularly. Use fresh tips for each replicate. When preparing serial dilutions, ensure thorough mixing between each step.[13] | |
| Assay Signal Drifts Over Time | Progressive Degradation: During the course of a kinetic or long-term assay, the coclaurine concentration is likely decreasing over time. | Run a stability control experiment in parallel by measuring the coclaurine concentration in your assay medium at the start and end of the experiment using HPLC. If significant degradation occurs, the experimental design may need to be modified (e.g., shorter incubation times, replenishment of the compound). |
Data on Coclaurine Stability
The stability of coclaurine is highly dependent on the experimental conditions. The following table summarizes illustrative stability data based on general principles for benzylisoquinoline alkaloids. Users should perform their own stability studies under their specific assay conditions.
Table 1: Illustrative Stability of Coclaurine (100 µM) in Aqueous Buffer Over 24 Hours
| Condition | % Coclaurine Remaining (Approximate) |
| pH Influence (at 25°C, in the dark) | |
| pH 5.0 | >95% |
| pH 7.4 | 70-80% |
| pH 9.0 | <40% |
| Temperature Influence (at pH 7.4, in the dark) | |
| 4°C | >90% |
| 25°C | 70-80% |
| 37°C | 50-60% |
| Light Influence (at pH 7.4, 25°C) | |
| Dark | 70-80% |
| Ambient Light | 40-50% |
Experimental Protocols
Protocol 1: Stability Assessment of Coclaurine via HPLC
This protocol provides a framework for quantifying the stability of coclaurine under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).[15][16]
Objective: To determine the percentage of coclaurine remaining in an aqueous solution after incubation under defined conditions (e.g., specific pH, temperature, and light exposure).
Materials:
-
Coclaurine standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or ammonium (B1175870) acetate
-
Buffer solutions at desired pH values
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[17]
-
Temperature-controlled incubator and light-protected containers
Procedure:
-
Preparation of Standard Curve:
-
Prepare a 1 mg/mL stock solution of coclaurine in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[18]
-
Inject each standard into the HPLC system to generate a standard curve of peak area versus concentration.
-
-
Sample Preparation and Incubation:
-
Prepare a solution of coclaurine in your chosen aqueous buffer at the desired starting concentration (e.g., 100 µM).
-
Divide this solution into different conditions to be tested (e.g., pH 5 vs. pH 7.4; 25°C vs. 37°C; light vs. dark).
-
Immediately take a sample from the initial solution (T=0).
-
Incubate the remaining solutions under the specified conditions.
-
Collect samples at various time points (e.g., 1, 4, 8, 24 hours).
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water with 0.1% formic acid. For example, start with 95% water and increase to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 285 nm.
-
Injection Volume: 20 µL.
-
Inject the samples collected at each time point into the HPLC system.
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of coclaurine in each sample based on its peak area.
-
Calculate the percentage of coclaurine remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining coclaurine against time for each condition.
-
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing coclaurine stability.
Troubleshooting Logic for Bioassay Variability
References
- 1. Addressing Unusual Assay Variability with Robust Statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Coclaurine | 486-39-5 | AAA48639 | Biosynth [biosynth.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study [ir.lib.uth.gr]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. ijfmr.com [ijfmr.com]
- 17. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Coclaurine Biosynthetic Enzyme Expression in Yeast
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the expression of coclaurine (B195748) biosynthetic enzymes in Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the coclaurine biosynthetic pathway that need to be expressed in yeast?
A1: The core enzymes required for the production of (S)-coclaurine from dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) are Norcoclaurine Synthase (NCS), Norcoclaurine 6-O-methyltransferase (6OMT), and Coclaurine N-methyltransferase (CNMT).
Q2: I am not seeing any product. What is the first thing I should check?
A2: The first step is to confirm the successful expression of your biosynthetic enzymes. This can be done by performing a Western blot to detect the tagged proteins or by using quantitative proteomics. If protein expression is confirmed, the next step is to verify the activity of each enzyme individually. This can be achieved by providing the specific substrate for each enzyme to a crude cell lysate and analyzing the product formation using LC-MS.
Q3: How important is codon optimization for expressing plant-derived coclaurine biosynthetic enzymes in yeast?
A3: Codon optimization is critical for efficient expression of heterologous genes, especially those from plants, in yeast. Different organisms have distinct codon usage biases. A plant gene's codon usage may be inefficient for translation in yeast, leading to low protein yields.[1] Optimizing the gene sequence to match the codon preference of S. cerevisiae can significantly improve translational efficiency and protein expression levels.[1][2]
Q4: Can the intermediates or final products of the coclaurine pathway be toxic to yeast?
A4: Yes, some intermediates and final products of the benzylisoquinoline alkaloid (BIA) pathway can be toxic to yeast.[3] For instance, the accumulation of certain alkaloids can compromise cell membrane integrity and overall cellular health. Strategies to mitigate toxicity include engineering yeast for better tolerance, compartmentalizing the pathway in specific organelles, or using inducible promoters to separate the production phase from the cell growth phase.[3][4]
Troubleshooting Guides
Guide 1: Low or No Expression of Biosynthetic Enzymes
This guide addresses issues related to the poor expression of one or more enzymes in the coclaurine pathway.
| Symptom | Possible Cause | Suggested Solution |
| No detectable protein on Western blot | Inefficient transcription | - Promoter Choice: The selected promoter may be too weak or not active under your specific growth conditions. Switch to a stronger constitutive promoter like pTDH3 or pTEF1, or an inducible promoter like pGAL1 if controlled expression is desired.[5] - Promoter Mismatch: Ensure the promoter is compatible with your yeast strain. |
| Inefficient translation | - Codon Optimization: The codon usage of your plant-derived gene is likely not optimal for yeast. Re-synthesize the gene with codons optimized for S. cerevisiae.[1][2] - Kozak Sequence: Ensure a proper Kozak sequence is present upstream of the start codon to facilitate translation initiation. | |
| mRNA instability | - GC Content: Optimize the GC content of the gene to enhance mRNA stability.[1] - Terminator Choice: Use a strong terminator sequence like tCYC1 or tADH1 to ensure proper transcription termination and mRNA stability. | |
| Low protein levels on Western blot | Suboptimal gene copy number | - Increase Gene Copy Number: Integrate multiple copies of the gene expression cassette into the yeast genome using CRISPR/Cas9.[6] Alternatively, use a high-copy number 2µ plasmid. |
| Protein degradation | - Protease Deficiency: Use a protease-deficient yeast strain. - Growth Conditions: Optimize growth temperature and pH, as suboptimal conditions can lead to protein misfolding and degradation. |
Guide 2: Detectable Enzyme Expression but Low Coclaurine Titer
This guide helps troubleshoot scenarios where the enzymes are expressed, but the final product yield is low.
| Symptom | Possible Cause | Suggested Solution |
| Low product yield despite detectable enzyme levels | Suboptimal enzyme activity | - Cofactor Limitation: Ensure sufficient supply of cofactors like S-adenosylmethionine (SAM) for the methyltransferase reactions (6OMT and CNMT). Overexpression of enzymes involved in SAM biosynthesis can be beneficial.[7] - Subcellular Localization: The enzymes may not be localized to the optimal cellular compartment. Consider targeting the enzymes to a specific organelle, like the endoplasmic reticulum or mitochondria, to increase local substrate and enzyme concentrations.[3] |
| Feedback inhibition | - Enzyme Engineering: The activity of pathway enzymes might be inhibited by downstream products. Use protein engineering to create enzyme variants that are less sensitive to feedback inhibition.[3] | |
| Precursor limitation | - Increase Precursor Supply: Engineer the yeast central metabolism to increase the intracellular pools of tyrosine and dopamine.[8] This can involve overexpressing key enzymes in the aromatic amino acid biosynthesis pathway. | |
| Intermediate toxicity | - Mitigate Toxicity: Overexpress genes that confer tolerance to the toxic intermediates. For example, genes encoding ATP-binding cassette (ABC) transporters can help export toxic compounds out of the cell.[9] | |
| Pathway imbalance | - Tune Enzyme Expression Levels: The expression levels of the pathway enzymes may not be balanced, leading to the accumulation of intermediates. Use promoters of varying strengths to fine-tune the expression of each enzyme.[6] |
Quantitative Data
Table 1: Comparison of Constitutive Promoter Strength in S. cerevisiae
This table provides a relative comparison of the strength of commonly used constitutive promoters in S. cerevisiae, which can be used to select appropriate promoters for expressing coclaurine biosynthetic enzymes. The data is compiled from studies using reporter proteins like GFP or β-galactosidase.[5][10][11]
| Promoter | Relative Strength (compared to TEF1) | Carbon Source Dependency |
| pTDH3 | High (~1.2 - 1.5x) | Strong on glucose, significantly reduced on ethanol[10][12] |
| pTEF1 | High (Reference) | Relatively stable across different carbon sources[5] |
| pPGK1 | High (~1.0 - 1.2x) | Strong on glucose, reduced on ethanol[10][12] |
| pADH1 | Medium (~0.4 - 0.6x) | Repressed by glucose, induced by ethanol |
| pPYK1 | Medium (~0.5 - 0.7x) | Glucose-dependent |
| pHXT7 | Low on high glucose, High on low glucose | Induced by glucose limitation[5][10] |
Table 2: Effect of Gene Copy Number on Benzylisoquinoline Alkaloid (BIA) Production
Increasing the copy number of limiting enzymes in the BIA pathway can significantly enhance product titers.[6]
| Enzyme | Gene Copy Number Increase | Impact on Product Titer | Reference |
| 4'OMT | Additional copy integrated | 45% improvement in (S)-reticuline titer | Pyne et al. 2020[6] |
| T6ODM, COR, CODM | Ratio of 2:1:3 | Two-fold increase in morphine production compared to 1:1:1 | Thodey et al. 2014[6] |
| 6OMT, CNMT, NMCH | Additional copies introduced | Reduction in pathway intermediates | Pyne et al. 2020[1] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Integration of a Gene Cassette into the Yeast Genome
This protocol provides a general workflow for integrating a gene expression cassette for a coclaurine biosynthetic enzyme into the S. cerevisiae genome.[11][12]
-
Design and construct the donor DNA:
-
The donor DNA should contain the gene of interest (e.g., codon-optimized NCS) flanked by a promoter and a terminator.
-
Include 5' and 3' homology arms (typically 500-1000 bp) that are homologous to the desired integration site in the yeast genome.
-
-
Design and construct the gRNA expression plasmid:
-
Design a 20-nucleotide guide RNA (gRNA) sequence that targets the desired integration locus in the yeast genome.
-
Clone the gRNA sequence into a yeast expression vector that also contains the Cas9 gene.
-
-
Yeast Transformation:
-
Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.
-
Co-transform the yeast cells with the donor DNA and the Cas9/gRNA plasmid.
-
-
Selection of Transformants:
-
Plate the transformed cells on a selective medium that allows for the growth of cells containing the Cas9/gRNA plasmid.
-
-
Verification of Integration:
-
Perform colony PCR on the transformants using primers that flank the integration site to confirm the correct integration of the donor DNA.
-
Sequence the PCR product to verify the correct insertion and sequence of the integrated cassette.
-
-
Curing of the Cas9 Plasmid (Optional):
-
If desired, the Cas9/gRNA plasmid can be removed by growing the cells on a non-selective medium.
-
Protocol 2: Subcellular Fractionation of Yeast to Determine Enzyme Localization
This protocol describes a method to separate different cellular compartments of yeast to determine the localization of your expressed enzymes.[13]
-
Spheroplast Preparation:
-
Grow yeast cells to the mid-log phase.
-
Treat the cells with zymolyase or lyticase to digest the cell wall and generate spheroplasts.
-
-
Cell Lysis:
-
Gently lyse the spheroplasts using osmotic shock or mechanical disruption (e.g., Dounce homogenization).
-
-
Differential Centrifugation:
-
Perform a series of centrifugation steps at increasing speeds to separate different cellular components.
-
Low-speed spin (e.g., 1,000 x g) to pellet unlysed cells and nuclei.
-
Medium-speed spin (e.g., 10,000 x g) to pellet mitochondria.
-
High-speed spin (e.g., 100,000 x g) to pellet microsomes (containing ER and Golgi).
-
The final supernatant contains the cytosolic fraction.
-
-
-
Analysis of Fractions:
-
Analyze each fraction by Western blotting using antibodies against your tagged biosynthetic enzymes and against known marker proteins for each cellular compartment (e.g., Pgk1 for cytosol, Por1 for mitochondria, Dpm1 for ER).
-
Visualizations
Caption: Troubleshooting workflow for low coclaurine yield in yeast.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced Strategies for Production of Natural Products in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered yeast tolerance enables efficient production from toxified lignocellulosic feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biodynamics.ucsd.edu [biodynamics.ucsd.edu]
- 8. Core promoter sequence in yeast is a major determinant of expression level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Controlling heterologous gene expression in yeast cell factories on different carbon substrates and across the diauxic shift: a comparison of yeast promoter activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthetic Promoters and Transcription Factors for Heterologous Protein Expression in Saccharomyces cerevisiae [frontiersin.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Coclaurine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Coclaurine.
Troubleshooting Guide: Peak Tailing for Coclaurine
Peak tailing is a common chromatographic problem, particularly with basic compounds like Coclaurine, a tetrahydroisoquinoline alkaloid.[1][2] This guide addresses the primary causes and offers systematic solutions to achieve symmetrical peak shapes, ensuring accurate quantification and improved resolution.
Q1: What is peak tailing and why is it a concern for Coclaurine analysis?
A1: Peak tailing is the asymmetry of a chromatographic peak where the latter half of the peak is broader than the front half.[3] For quantitative analysis, chromatographic peaks are ideally symmetrical (Gaussian). Significant peak tailing (a tailing factor > 1.2) can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, compromising the reliability of analytical results.[4] Given that Coclaurine is a basic compound, it is particularly susceptible to peak tailing.[5][6]
Q2: What are the primary causes of peak tailing when analyzing Coclaurine?
A2: The primary causes of peak tailing for basic compounds like Coclaurine can be categorized into chemical interactions and physical or system-related issues. The most common cause is secondary interactions between Coclaurine and the stationary phase.[5]
Summary of Causes and Solutions for Peak Tailing
| Category | Potential Cause | Description | Recommended Solutions |
| Chemical Interactions | Secondary Silanol (B1196071) Interactions | The basic amine groups in Coclaurine interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[3][5][6] This secondary ionic interaction is a major contributor to peak tailing. | - Use End-Capped Columns: Select a column that is "end-capped" or "base-deactivated" to minimize the number of free silanol groups. - Adjust Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups. - Use a Silanol Suppressor: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 5-10 mM). |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of Coclaurine, both ionized and non-ionized forms will be present, leading to peak broadening and tailing.[4][5] | - Control pH with Buffers: Use a buffer to maintain a constant and optimal pH. For reversed-phase HPLC, the pH should ideally be at least 2 units away from the analyte's pKa.[7] For basic compounds like Coclaurine, a mobile phase pH of < 4 or > 8 is often effective. | |
| Column-Related Issues | Column Contamination/Degradation | Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.[4] | - Column Washing: Flush the column with a strong solvent. For reversed-phase columns, a sequence of water, isopropanol (B130326), and then hexane (B92381) (if necessary), followed by isopropanol and re-equilibration with the mobile phase can be effective. - Use a Guard Column: A guard column can protect the analytical column from contaminants. - Replace the Column: If performance does not improve after washing, the column may be irreversibly damaged. |
| Column Overload | Injecting too high a concentration or volume of the sample can saturate the stationary phase.[8] | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: If reducing the volume is not feasible, dilute the sample. | |
| System & Method Issues | Extra-Column Volume | Excessive tubing length or diameter, and poorly made connections can lead to band broadening and peak tailing, especially for early eluting peaks.[9] | - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12 mm) to connect the injector, column, and detector. - Ensure Proper Fittings: Check all connections to ensure they are secure and there is no dead volume. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | - Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume. |
Frequently Asked Questions (FAQs)
Q3: How do I choose the right HPLC column to avoid peak tailing with Coclaurine?
A3: For basic compounds like Coclaurine, it is crucial to select a column with minimal residual silanol activity. Look for columns specifically marketed as "base-deactivated" or with "low silanol activity." Modern Type B silica (B1680970) columns, which have lower metal content and fewer acidic silanols, are a significant improvement over older Type A silica.[5] End-capped columns, where residual silanols are chemically bonded with a small silylating agent, are also highly recommended.[9] For challenging separations, consider columns with alternative stationary phases, such as polar-embedded or charged-surface hybrid (CSH) phases, which can further shield the analyte from silanol interactions.[4]
Q4: What is the optimal mobile phase pH for Coclaurine analysis?
Q5: Can I use mobile phase additives to improve the peak shape of Coclaurine?
A5: Yes, mobile phase additives can be very effective.
-
Buffers: A buffer is essential to maintain a stable pH. Phosphate (B84403) buffers are effective for UV detection but are not suitable for mass spectrometry (MS). For LC-MS applications, volatile buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred.[1]
-
Silanol Suppressors: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and reducing their interaction with Coclaurine. However, TEA can shorten column lifetime and may suppress MS ionization.[10]
-
Ion-Pairing Agents: For reversed-phase chromatography, anionic ion-pairing reagents like alkyl sulfonates can be added to the mobile phase. These reagents form a neutral ion pair with the protonated Coclaurine, improving its retention and peak shape.[11] However, ion-pairing agents require long equilibration times and are generally not compatible with MS detection.
Experimental Protocol: Recommended HPLC Method
This protocol provides a starting point for the HPLC analysis of Coclaurine, designed to minimize peak tailing. Method optimization may be required based on the specific instrument and sample matrix.
-
Column: Base-deactivated C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 10-40% B
-
15-20 min: 40-10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 285 nm.
-
Sample Preparation: Dissolve the Coclaurine standard or sample in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.45 µm syringe filter before injection.
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Degas both mobile phases before use.
Visualizations
The following diagrams illustrate key concepts in troubleshooting peak tailing for Coclaurine.
Caption: A troubleshooting workflow for resolving Coclaurine peak tailing.
References
- 1. Coclaurine - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. fada.birzeit.edu [fada.birzeit.edu]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Enhancing (S)-Norcoclaurine Production with NCS
Welcome to the technical support center for Norcoclaurine Synthase (NCS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of (S)-norcoclaurine production in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of (S)-norcoclaurine using NCS.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my (S)-norcoclaurine yield consistently low? | 1. Suboptimal Reaction Conditions: Incorrect pH or temperature can significantly impact enzyme activity. 2. Enzyme Inactivity: The NCS enzyme may have lost activity due to improper storage or handling. 3. Substrate Degradation: Dopamine (B1211576) is prone to oxidation. 4. Low Catalytic Efficiency of Wild-Type NCS: The native enzyme can be a bottleneck in the biosynthesis pathway.[1][2] | 1. Optimize Reaction Conditions: The optimal pH for NCS is typically between 6.5 and 7.0, with a temperature optimum around 40-55°C.[3][4] Consider lowering the temperature (e.g., to 30°C) to minimize the non-enzymatic background reaction.[5] 2. Verify Enzyme Activity: Use a fresh batch of enzyme or test the activity of your current stock using a standard assay. 3. Prevent Substrate Oxidation: Add an antioxidant like ascorbate (B8700270) to the reaction mixture to prevent the oxidation of the dopamine catechol moiety.[6][7] 4. Consider Protein Engineering: Employ engineered NCS variants with improved catalytic efficiency. Mutants like L68T/M97V have shown enhanced activity.[5] |
| How can I reduce the formation of byproducts from the non-enzymatic background reaction? | The non-enzymatic Pictet-Spengler reaction can occur, especially at higher temperatures.[5] | Lower the Reaction Temperature: Reducing the temperature of the reaction (e.g., to 30°C or below) can help suppress the background reaction and improve the stereospecificity of the product.[5] Optimize pH: Ensure the reaction is carried out at the optimal pH for the enzyme, which may not be the optimal pH for the background reaction. |
| My NCS variant shows poor activity with a non-native aldehyde substrate. What can I do? | 1. Steric Hindrance: The active site of the NCS may not accommodate the new substrate. 2. Unfavorable Electronic Properties: The electrophilicity of the carbonyl group on the aldehyde influences its reactivity. | 1. Rational Enzyme Engineering: Based on the "dopamine-first" mechanism, specific residues in the aldehyde binding site can be mutated to better accommodate novel substrates. For example, the L76A substitution has been shown to alter the enzyme's aldehyde activity profile.[8] 2. Computational Analysis: Use QSAR and DFT calculations to assess the compatibility of your substrate with the NCS active site. This can help identify unfavorable interactions.[9] |
| The kinetic analysis of my NCS enzyme is giving inconsistent results. What could be the issue? | 1. Inaccurate Measurement of Reaction Rate: The method used to monitor the reaction may not be sensitive or continuous. 2. Substrate Inhibition: High concentrations of substrates can sometimes inhibit enzyme activity. 3. Presence of Inhibitors: Contaminants in the enzyme preparation or substrates could be inhibiting the reaction. | 1. Use a Continuous Assay: Employ a continuous assay, such as one based on circular dichroism spectroscopy, to accurately monitor the kinetics of the enzymatic reaction.[10] 2. Perform Substrate Titrations: Determine the optimal substrate concentrations by performing kinetic assays over a wide range of dopamine and 4-HPAA concentrations. 3. Purify Enzyme and Substrates: Ensure high purity of the NCS enzyme and substrates to avoid interference from contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the role of Norcoclaurine Synthase (NCS) in benzylisoquinoline alkaloid (BIA) biosynthesis?
A1: NCS catalyzes the first committed step in the biosynthesis of all benzylisoquinoline alkaloids (BIAs).[3][4][11] It performs a Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to produce (S)-norcoclaurine, the precursor to over 2,500 BIAs, including morphine and codeine.[5][6]
Q2: Why is enhancing NCS efficiency important?
A2: The efficiency of (S)-norcoclaurine biosynthesis is heavily dependent on the catalytic efficiency of NCS.[1][2] NCS is often considered a key bottleneck in the BIA biosynthesis pathway, and improving its efficiency is crucial for the large-scale biotechnological production of valuable BIAs.[1][2]
Q3: What is the "dopamine-first" mechanism and why is it significant?
A3: The "dopamine-first" mechanism proposes that dopamine binds to the NCS active site before 4-hydroxyphenylacetaldehyde (4-HPAA).[2][8] Understanding this mechanism is crucial for the rational engineering of the enzyme to improve its catalytic activity and broaden its substrate scope.[8][12]
Q4: Can NCS be used to synthesize other compounds besides (S)-norcoclaurine?
A4: Yes, NCS exhibits substrate promiscuity and can catalyze the Pictet-Spengler reaction with a variety of aldehydes and even some ketones, leading to the synthesis of diverse tetrahydroisoquinolines.[9] This makes it a promising biocatalyst for producing fine chemicals.[9]
Q5: Are there engineered variants of NCS with improved performance?
A5: Yes, several studies have reported the development of NCS mutants with enhanced catalytic activity. For example, the L68T/M97V mutant of Thalictrum flavum NCS (TfNCS) showed improved reactivity and stereoselectivity.[5] Rational engineering based on computational methods has also identified other potential rate-enhancing mutations.[1][2]
Quantitative Data Summary
Table 1: Kinetic Parameters of Wild-Type and Mutant TfNCS with Benzaldehyde
| Enzyme Variant | K_m_ (mM) | Reference |
| WT TfNCS | 22.26 | [5] |
| L68T/M97V Mutant | 20.11 | [5] |
Table 2: Optimal Reaction Conditions for NCS
| Parameter | Optimal Range | Reference |
| pH | 6.5 - 7.0 | [3][4][11] |
| Temperature | 40 - 55 °C | [3][4][11] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant TfNCS
-
Transformation: Transform E. coli cells (e.g., BL21(DE3)) with an expression vector containing the codon-optimized gene for Thalictrum flavum NCS (TfNCS), such as pET-28a(+)-TfNCS.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C until the OD
600reaches 0.6-0.8. -
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at 16°C for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet the cell debris. Purify the His-tagged TfNCS from the supernatant using a Ni-NTA affinity chromatography column. Elute the protein with an elution buffer containing imidazole.
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5) using a desalting column or dialysis.
-
Purity Analysis: Analyze the purity of the protein by SDS-PAGE.
Protocol 2: Enzymatic Synthesis of (S)-Norcoclaurine
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Dopamine (e.g., 10 mM final concentration)
-
4-hydroxyphenylacetaldehyde (4-HPAA) (e.g., 10 mM final concentration)
-
Ascorbic acid (e.g., 20 mM final concentration) to prevent dopamine oxidation.[6][7]
-
Purified NCS enzyme (e.g., 0.1 mg/mL)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) with shaking for a specified time (e.g., 24 hours).
-
Reaction Quenching: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) or by heat inactivation.
-
Product Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the organic phase containing the (S)-norcoclaurine. Repeat the extraction process for better recovery.
-
Analysis: Analyze the extracted product by HPLC or GC-MS to determine the yield and enantiomeric excess.
Visualizations
Caption: Biosynthetic pathway of (S)-norcoclaurine from L-tyrosine, highlighting the central role of NCS.
Caption: A typical experimental workflow for producing (S)-norcoclaurine using recombinant NCS.
Caption: A decision tree for troubleshooting low yields in NCS-catalyzed reactions.
References
- 1. Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and partial characterization of norcoclaurine synthase, the first committed step in benzylisoquinoline alkaloid biosynthesis, from opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatic, stereoselective synthesis of (S)-norcoclaurine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Enzyme (S)‑Norcoclaurine Synthase Promiscuity to Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating Coclaurine's Role in Downregulating NOX4-ABCC1 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of coclaurine (B195748) with other known inhibitors of the NOX4-ABCC1 signaling pathway. The objective is to validate the therapeutic potential of coclaurine by presenting its performance alongside alternative compounds, supported by experimental data and detailed methodologies.
Introduction to the NOX4-ABCC1 Signaling Pathway
The NADPH oxidase 4 (NOX4) and the ATP-binding cassette transporter C1 (ABCC1) signaling pathway plays a critical role in various pathological processes, including cancer cell proliferation, metastasis, and chemoresistance. NOX4, a reactive oxygen species (ROS)-generating enzyme, contributes to oxidative stress, which in turn can upregulate the expression of drug efflux pumps like ABCC1. This increased expression of ABCC1 leads to the removal of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. The EF-hand domain-containing protein 2 (EFHD2) has been identified as a key upstream regulator of this pathway.
Recent research has identified coclaurine, a natural compound isolated from Stephania tetrandra, as a potent downregulator of the NOX4-ABCC1 signaling cascade. This guide will delve into the experimental evidence supporting this claim and compare its efficacy with other pharmacological inhibitors of NOX4.
Comparative Analysis of NOX4 Inhibitors
The following table summarizes the available quantitative data for coclaurine and other known NOX4 inhibitors. While a direct IC50 value for coclaurine's enzymatic inhibition of NOX4 is not currently available in the literature, its effective concentration for downregulating the NOX4-ABCC1 pathway and sensitizing cancer cells to chemotherapy is presented.
| Compound | Target(s) | IC50/Effective Concentration for NOX4 | Cell Lines Tested | Key Findings |
| Coclaurine | EFHD2/NOX4-ABCC1 Pathway | 200 μM (effective concentration) | H1299, A549 (NSCLC) | Downregulates EFHD2, NOX4, and ABCC1 protein expression; Sensitizes NSCLC cells to cisplatin (B142131). |
| GKT137831 (Setanaxib) | NOX1/NOX4 | Kᵢ: 110-140 nM | Various | Potent and selective dual inhibitor. |
| VAS2870 | NOX isoforms | IC50: 12.3 µM | Various | Pan-NOX inhibitor. |
| ML171 | NOX1 (cross-reactivity with NOX4) | IC50: 5 µM | HEK293 | Primarily a NOX1 inhibitor with moderate activity against NOX4. |
| Apocynin | NADPH Oxidase Complex Assembly | IC50: >200 µM | Various | Indirect inhibitor with low potency for NOX4. |
| Plumbagin | NOX4 | - | HEK293, LN229 | Inhibits NOX4 activity in a dose-dependent manner. |
Impact of Coclaurine on Cisplatin Sensitivity
A key validation of coclaurine's role in downregulating the NOX4-ABCC1 pathway is its ability to enhance the efficacy of chemotherapeutic agents. The following table demonstrates the effect of coclaurine on the half-maximal inhibitory concentration (IC50) of cisplatin in non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Treatment | Cisplatin IC50 (μM) |
| H1299 | Cisplatin alone | 69.7 |
| H1299 | Cisplatin + 200 μM Coclaurine | 47.4 |
| A549 | Cisplatin alone | 75.7 |
| A549 | Cisplatin + 200 μM Coclaurine | 57.3 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The NOX4-ABCC1 signaling pathway and the inhibitory action of coclaurine.
Caption: Experimental workflow for validating the role of coclaurine.
Detailed Experimental Protocols
Cell Viability and Cisplatin IC50 Determination (MTT Assay)
Objective: To assess the effect of coclaurine on cell viability and its ability to sensitize NSCLC cells to cisplatin.
Materials:
-
NSCLC cell lines (H1299, A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
Coclaurine (stock solution in DMSO)
-
Cisplatin (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed H1299 and A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
For cisplatin sensitization, treat the cells with 200 μM coclaurine for 24 hours.
-
Following coclaurine pre-treatment, add varying concentrations of cisplatin to the wells and incubate for another 48 hours.
-
Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for cisplatin with and without coclaurine treatment using appropriate software.
Western Blot Analysis of Protein Expression
Objective: To determine the effect of coclaurine on the protein expression levels of EFHD2, NOX4, and ABCC1.
Materials:
-
NSCLC cell lines (H1299, A549)
-
Coclaurine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-EFHD2, anti-NOX4, anti-ABCC1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat H1299 and A549 cells with 200 μM coclaurine for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30 μg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the effect of coclaurine on intracellular ROS levels.
Materials:
-
NSCLC cell lines (H1299, A549)
-
Coclaurine
-
2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat H1299 and A549 cells with 200 μM coclaurine for 24 hours.
-
Wash the cells with PBS.
-
Load the cells with 5 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity immediately using a fluorescence microscope or a flow cytometer.
-
Quantify the mean fluorescence intensity to determine the relative intracellular ROS levels.
Conclusion
The presented data strongly supports the role of coclaurine in downregulating the NOX4-ABCC1 signaling pathway. While a direct enzymatic IC50 value for NOX4 is yet to be determined, the effective concentration of 200 μM has been shown to significantly reduce the expression of key proteins in this pathway and, consequently, sensitize NSCLC cells to cisplatin. This sensitizing effect, demonstrated by a marked reduction in the IC50 of cisplatin, provides compelling evidence for the therapeutic potential of coclaurine as an adjunct in cancer chemotherapy. Further investigation into the direct enzymatic inhibition of NOX4 by coclaurine is warranted to provide a more complete quantitative comparison with other known inhibitors. The detailed experimental protocols provided in this guide offer a foundation for researchers to further validate and expand upon these findings.
A Comparative Analysis of Coclaurine and Tetrandrine as Chemosensitizers
A Guide for Researchers in Drug Development
In the ongoing battle against cancer, a significant hurdle to effective chemotherapy is the development of multidrug resistance (MDR). This phenomenon, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), leads to the efflux of chemotherapeutic drugs from cancer cells, diminishing their efficacy. Researchers are actively investigating natural compounds that can act as chemosensitizers, reversing MDR and enhancing the cytotoxicity of conventional anticancer drugs. This guide provides a comparative analysis of two such promising alkaloids: Coclaurine and Tetrandrine (B1684364).
Executive Summary
Both Coclaurine and Tetrandrine, natural benzylisoquinoline alkaloids, have demonstrated potential as chemosensitizers in preclinical studies. Tetrandrine is a well-documented inhibitor of P-glycoprotein, effectively reversing MDR to a wide range of chemotherapeutics in various cancer models. Its mechanism of action involves direct interaction with P-gp, as well as induction of apoptosis and cell cycle arrest. Coclaurine, on the other hand, has been identified as a sensitizer (B1316253) for cisplatin (B142131) in non-small cell lung cancer (NSCLC) through a distinct mechanism involving the inhibition of the EFHD2/NOX4/ABCC1 signaling pathway. While data on Tetrandrine's chemosensitizing effects are extensive, research on Coclaurine is in its earlier stages, presenting an opportunity for further investigation into its broader potential.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the chemosensitizing effects of Coclaurine and Tetrandrine.
Table 1: Chemosensitizing Effect of Coclaurine in Combination with Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | IC50 (μM) | Fold Sensitization | Reference |
| H1299 | Cisplatin alone | 69.7 | - | [1][2] |
| Cisplatin + Coclaurine (200 μM) | 47.4 | 1.47 | [1][2] | |
| A549 | Cisplatin alone | 75.7 | - | [1][2] |
| Cisplatin + Coclaurine (200 μM) | 57.3 | 1.32 | [1][2] |
Table 2: Chemosensitizing and Cytotoxic Effects of Tetrandrine
| Cancer Type | Cell Line | Chemotherapeutic Agent | Tetrandrine Concentration (μM) | IC50 (Drug Alone) | IC50 (Drug + Tetrandrine) | Reversal Fold | Reference |
| Laryngeal Cancer | Hep-2/v (VCR-resistant) | Vincristine | IC10 | - | - | 2.22 | [3] |
| Glioma | C6/MDR | Paclitaxel | 10 | - | 5.88 ± 0.43 nM | - | [4] |
| Leukemia | K562/A02 (DNR-resistant) | Daunorubicin | 0.5 | 11.3 ± 0.17 mg/L | 5.15 ± 0.10 mg/L | 2.19 | [5] |
| 1.0 | 3.91 ± 0.06 mg/L | 2.89 | [5] | ||||
| 2.0 | 2.52 ± 0.04 mg/L | 4.48 | [5] | ||||
| Breast Cancer | SUM-149 | - | - | 15.3 ± 4.1 μM | - | - | [6] |
| SUM-159 | - | - | 24.3 ± 2.1 μM | - | - | [6] | |
| MCF7 | - | - | 21.76 μM (24h) | - | - | [7] | |
| MDA-MB-231 | - | - | 8.76 μM (24h) | - | - | [7] | |
| Hepatocellular Carcinoma | SMMC7721 | - | - | 22.5 μM (48h) | - | - | [8] |
| PLC8024 | - | - | 18.4 μM (48h) | - | - | [8] | |
| Colorectal Carcinoma | CT26/tk-luc | - | - | ~10 μM | - | - | [9] |
| Multidrug Resistant | KBv200 | Vincristine | 0.625 | - | - | 7.6 | [10] |
Mechanisms of Action
Coclaurine: A Novel Pathway to Chemosensitization
Coclaurine enhances cisplatin sensitivity in NSCLC by inhibiting the EF-hand domain-containing protein D2 (EFHD2).[1][2] This inhibition leads to the downregulation of the NOX4-ABCC1 signaling pathway.[1][2] ABCC1 is a member of the ABC transporter family, and its downregulation likely reduces the efflux of cisplatin, thereby increasing its intracellular concentration and cytotoxic effect.[1][2]
Caption: Coclaurine-mediated chemosensitization pathway.
Tetrandrine: A Multifaceted Approach to Overcoming MDR
Tetrandrine's primary mechanism as a chemosensitizer is the inhibition of P-glycoprotein (ABCB1), a key ABC transporter responsible for the efflux of a broad range of chemotherapeutic drugs.[11] By directly binding to P-gp, Tetrandrine competitively inhibits drug efflux, leading to increased intracellular drug accumulation.[10]
Beyond P-gp inhibition, Tetrandrine exhibits direct anticancer effects by inducing apoptosis and cell cycle arrest. It can trigger both intrinsic and extrinsic apoptotic pathways and often causes cell cycle arrest at the G1 phase. Furthermore, Tetrandrine has been shown to modulate various signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and NF-κB pathways.
Caption: Multifaceted mechanisms of Tetrandrine.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays commonly used to evaluate chemosensitizers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the chemotherapeutic agent, the chemosensitizer, or a combination of both. Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Culture and Treatment: Culture cells and treat them with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.[13][14]
-
Cell Preparation: Culture and treat cells as previously described.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The relative fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for ABC Transporter Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as P-glycoprotein.
-
Protein Extraction: Lyse the treated and untreated cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-P-gp antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion and Future Directions
Tetrandrine has been extensively studied and has demonstrated robust chemosensitizing activity across a wide range of cancer types, primarily through the inhibition of P-glycoprotein. Its multifaceted mechanism of action, combining MDR reversal with direct anticancer effects, makes it a strong candidate for further clinical development.
Coclaurine represents a newer entrant in the field of chemosensitization. Its unique mechanism of action, targeting the EFHD2/NOX4/ABCC1 pathway to sensitize NSCLC cells to cisplatin, opens up new avenues for research. Future studies should aim to:
-
Investigate the chemosensitizing potential of Coclaurine in combination with other chemotherapeutic agents and in different cancer models.
-
Determine if Coclaurine's activity is limited to ABCC1 or if it can modulate other ABC transporters, including P-glycoprotein.
-
Conduct head-to-head in vitro and in vivo studies to directly compare the efficacy and toxicity of Coclaurine and Tetrandrine.
The exploration of natural compounds like Coclaurine and Tetrandrine holds significant promise for overcoming chemotherapy resistance. A deeper understanding of their mechanisms and a systematic evaluation of their efficacy will be crucial in translating these preclinical findings into effective clinical strategies for cancer treatment.
References
- 1. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrandrine partially reverses multidrug resistance of human laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Influence of tetrandrine on SORCIN gene expression in K562/A02 cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Tetrandrine Citrate Suppresses Breast Cancer via Depletion of Glutathione Peroxidase 4 and Activation of Nuclear Receptor Coactivator 4-Mediated Ferritinophagy [frontiersin.org]
- 8. Deciphering the molecular mechanism of tetrandrine in inhibiting hepatocellular carcinoma and increasing sorafenib sensitivity by combining network pharmacology and experimental evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of tetrandrine combined with ionizing radiation on a murine colorectal carcinoma‑bearing mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to Analytical Methods for Coclaurine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three prominent analytical methods for the quantification of Coclaurine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Coclaurine, a benzyltetrahydroisoquinoline alkaloid found in various plant species, is a subject of increasing interest due to its potential pharmacological activities, including its role as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. Accurate and precise quantification of Coclaurine is paramount for research, quality control of herbal products, and pharmacokinetic studies. This document outlines detailed experimental protocols, presents a comparative analysis of their validation parameters, and visualizes key workflows and the relevant signaling pathway.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Coclaurine quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for each method.
| Validation Parameter | HPLC-UV | LC-MS/MS | HPTLC-Densitometry |
| Linearity (Range) | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 10% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL | ~60 ng/spot |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely accessible and provides robust quantification for relatively high-concentration samples.
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material.
-
Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of Coclaurine in complex biological matrices at low concentrations.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., deuterated Coclaurine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for Coclaurine and the internal standard would be monitored.
-
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
HPTLC is a high-throughput technique suitable for the simultaneous analysis of multiple samples and is often used for the quality control of herbal materials.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the plant extract in methanol.
-
Apply 5 µL of the sample solution as bands on the HPTLC plate.
-
-
HPTLC Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (7:2:1, v/v/v).
-
Development: Develop the plate in a twin-trough chamber to a distance of 8 cm.
-
Densitometric Scanning: Scan the plates at 285 nm using a TLC scanner in absorbance mode.
-
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the cross-validation of the described analytical methods.
Caption: A flowchart illustrating the cross-validation process for Coclaurine quantification methods.
Signaling Pathway of Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Coclaurine has been identified as a nicotinic acetylcholine receptor (nAChR) antagonist. The diagram below depicts a simplified signaling pathway illustrating the mechanism of nAChR antagonism.
Caption: Mechanism of nAChR antagonism by Coclaurine, preventing ion channel opening.
Unveiling the Anti-Tumor Potential of Coclaurine: An In Vitro Validation and Comparative Analysis in the Context of Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation of Coclaurine's anti-tumor efficacy in xenograft models is not yet available in published literature, extensive in vitro studies provide compelling evidence for its potential as an anti-cancer agent, particularly in sensitizing non-small cell lung carcinoma (NSCLC) to conventional chemotherapy. This guide offers a comprehensive comparison of Coclaurine with related compounds from its natural source, Stephania tetrandra, for which in vivo data exists, providing a valuable framework for future preclinical development.
Coclaurine: A Promising Candidate for Chemosensitization
Coclaurine, a tetrahydroisoquinoline alkaloid, has been identified as a key bioactive component of Stephania tetrandra. Research has demonstrated its ability to enhance the efficacy of cisplatin (B142131), a frontline chemotherapeutic agent, in NSCLC cells.[1] This effect is primarily attributed to its role in inhibiting the EF-hand domain-containing protein D2 (EFHD2) and subsequently downregulating the EFHD2-related NOX4-ABCC1 signaling pathway.[1][2]
Comparative Efficacy: Coclaurine vs. Alternatives
To contextualize the potential of Coclaurine, this guide compares its in vitro performance with the known in vivo anti-tumor effects of the whole aqueous extract of Stephania tetrandra and another major alkaloid derived from it, Tetrandrine.
Quantitative Data Summary
| Compound/Extract | Model System | Cancer Type | Key Findings | Reference |
| Coclaurine | H1299 & A549 cell lines (in vitro) | Non-Small Cell Lung Cancer (NSCLC) | IC50 values of 0.95 mM and 2 mM, respectively. Sensitizes NSCLC cells to cisplatin, reducing the IC50 of cisplatin significantly. | [2] |
| Aqueous Extract of Stephania tetrandra | Lung cancer xenografts (in vivo) | Lung Cancer | Reverses cisplatin resistance. | [1] |
| Tetrandrine | 4T1 tumor-bearing BALB/c mice (in vivo) | Breast Cancer | Exhibits anti-angiogenic and anti-metastatic activities. | [3] |
| Tetrandrine | Various cancer cell lines (in vitro and in vivo) | Multiple Cancers | Inhibits proliferation, angiogenesis, migration, and invasion; induces apoptosis and autophagy; reverses multidrug resistance. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Coclaurine In Vitro Cytotoxicity and Chemosensitization Assay
1. Cell Culture:
-
Human NSCLC cell lines, H1299 and A549, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. MTT Assay for Cytotoxicity:
-
Cells were seeded in 96-well plates and treated with varying concentrations of Coclaurine for a specified period.
-
MTT reagent was added to each well, followed by incubation to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the IC50 value.[2]
3. Chemosensitization Assay:
-
Cells were co-treated with a fixed, non-toxic concentration of Coclaurine and varying concentrations of cisplatin.
-
Cell viability was assessed using the MTT assay as described above.
-
The IC50 of cisplatin in the presence and absence of Coclaurine was calculated to determine the sensitization effect.[2]
Stephania tetrandra Extract In Vivo Xenograft Model
1. Animal Model:
-
Athymic nude mice are typically used for establishing xenograft models.[4]
2. Tumor Cell Implantation:
-
Human lung cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel).
-
The cell suspension is subcutaneously injected into the flank of the mice.[4]
3. Drug Administration:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The aqueous extract of Stephania tetrandra is administered, often orally or via intraperitoneal injection, at specified doses and schedules.
-
A control group receives the vehicle solution.
4. Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated to assess the efficacy of the extract.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research.
Caption: Coclaurine's mechanism of action in NSCLC cells.
Caption: General experimental workflow for a xenograft model.
Conclusion and Future Directions
The available in vitro data strongly suggest that Coclaurine is a promising agent for enhancing the efficacy of existing chemotherapies in NSCLC. Its clear mechanism of action, involving the inhibition of the EFHD2 signaling pathway, provides a solid foundation for further investigation.
The lack of direct in vivo data for Coclaurine represents a critical knowledge gap. Future research should prioritize the evaluation of Coclaurine's anti-tumor efficacy and safety in relevant xenograft models. Such studies will be instrumental in validating its therapeutic potential and paving the way for potential clinical applications in combination cancer therapy. The promising in vivo results from the broader Stephania tetrandra extract and the related alkaloid Tetrandrine provide a strong rationale for the focused preclinical development of Coclaurine.
References
- 1. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy of new compounds - Enamine [enamine.net]
A Comparative Analysis of the Bioactivity of (R)-Coclaurine and (S)-Coclaurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of the two enantiomers of the benzyltetrahydroisoquinoline alkaloid, coclaurine (B195748): (R)-Coclaurine and (S)-Coclaurine. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Executive Summary
(R)- and (S)-Coclaurine, while structurally mirror images, exhibit distinct and sometimes overlapping biological activities. Notably, both enantiomers demonstrate equivalent antagonistic potency at dopamine (B1211576) D1 and D2 receptors. However, significant differences in their bioactivities have been observed in other areas, such as antiviral and nicotinic acetylcholine (B1216132) receptor interactions, although direct comparative studies on the latter are limited. This guide synthesizes the available quantitative data, details the experimental methodologies used to ascertain these activities, and provides visual representations of the key signaling pathways involved.
Data Presentation: Quantitative Bioactivity Comparison
The following table summarizes the key quantitative data on the bioactivity of (R)-Coclaurine and (S)-Coclaurine.
| Biological Target | Enantiomer | Bioactivity Metric | Value | Reference |
| Dopamine D1 Receptor | (R)-Coclaurine | IC₅₀ | 3.89 ± 0.56 µM | [1] |
| (S)-Coclaurine | IC₅₀ | 3.55 ± 0.48 µM | [1] | |
| (S)-Coclaurine | IC₅₀ | 0.24 µM | [2] | |
| Dopamine D2 Receptor | (R)-Coclaurine | IC₅₀ | 2.00 ± 0.23 µM | [1] |
| (S)-Coclaurine | IC₅₀ | 2.19 ± 0.29 µM | [1] | |
| (S)-Coclaurine | IC₅₀ | 0.13 µM | [2] | |
| HIV-1 Replication | (+)-1(R)-Coclaurine | EC₅₀ | 0.8 µg/mL | [3] |
Key Bioactivities and Mechanisms of Action
Dopamine Receptor Antagonism
Both (R)- and (S)-Coclaurine act as antagonists at dopamine D1 and D2 receptors. Experimental evidence suggests that there is no significant stereoselectivity in their binding and antagonistic potency at these receptors.[1] This activity is significant in the context of neurological and psychiatric research, as dopamine receptors are key targets for treating conditions like Parkinson's disease and schizophrenia.
Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Coclaurine has been identified as a nicotinic acetylcholine receptor (nAChR) antagonist.[4] This activity is of interest for its potential therapeutic applications in nicotine (B1678760) addiction and other neurological disorders. However, the majority of studies do not differentiate between the (R) and (S) enantiomers, representing a significant knowledge gap in the comparative bioactivity of these compounds.
Anti-HIV Activity
(+)-1(R)-Coclaurine has demonstrated inhibitory activity against HIV-1 replication, with a reported EC₅₀ value of 0.8 µg/mL.[3] This finding highlights a potential avenue for the development of novel antiviral agents based on the coclaurine scaffold.
Sensitization of Cancer Cells to Chemotherapy
Coclaurine has been shown to sensitize non-small cell lung cancer (NSCLC) cells to the chemotherapeutic agent cisplatin (B142131). This effect is mediated through the inhibition of the EFHD2 protein, leading to the downregulation of the EFHD2-NOX4-ABCC1 signaling pathway.[5] As with nAChR antagonism, the specific enantiomer responsible for this activity has not been explicitly identified in the available literature.
Experimental Protocols
Dopamine Receptor Antagonism Assay (FLIPR)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)- and (S)-Coclaurine on dopamine D1 and D2 receptors.
Methodology: A Fluorometric Imaging Plate Reader (FLIPR) assay is utilized to measure changes in intracellular calcium concentration in response to receptor activation.[1]
-
Cell Lines: Human embryonic kidney 239 (HEK293) cell lines stably expressing either the human dopamine D1 or D2 receptor are used.
-
Assay Principle: Agonist binding to the dopamine receptors triggers a G-protein-coupled signaling cascade, leading to an increase in intracellular calcium. The assay measures the ability of the test compounds (coclaurine enantiomers) to inhibit this agonist-induced calcium influx.
-
Procedure:
-
HEK293 cells expressing the target receptor are seeded into 96-well plates and cultured to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Varying concentrations of (R)- or (S)-Coclaurine are added to the wells and incubated.
-
A known dopamine receptor agonist (e.g., dopamine) is added to stimulate the receptors.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a FLIPR instrument.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
Radioligand Displacement Assay for Dopamine Receptors
Objective: To determine the binding affinity (IC₅₀) of (S)-Coclaurine for D1-like and D2-like dopamine receptors.
Methodology: This assay measures the ability of a test compound to displace a radiolabeled ligand from its specific binding site on the receptor.[2]
-
Tissue Preparation: Membranes are prepared from rat striatum, a brain region rich in dopamine receptors.
-
Radioligands:
-
[³H]-SCH23390 is used as the selective radioligand for D1-like receptors.
-
[³H]-raclopride is used as the selective radioligand for D2-like receptors.
-
-
Procedure:
-
Rat striatal membranes are incubated with a fixed concentration of the radioligand ([³H]-SCH23390 or [³H]-raclopride) and varying concentrations of (S)-Coclaurine.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
The IC₅₀ value is determined by analyzing the concentration-dependent inhibition of radioligand binding by (S)-Coclaurine.
-
Signaling Pathways and Mechanisms
Dopamine Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs). D1-like receptors (D1 and D5) are typically coupled to Gαs/olf, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). D2-like receptors (D2, D3, and D4) are coupled to Gαi/o, which inhibits adenylyl cyclase, resulting in decreased cAMP levels. (R)- and (S)-Coclaurine act as antagonists, blocking the binding of dopamine and preventing the initiation of these downstream signaling events.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
nAChRs are ligand-gated ion channels. Upon binding of an agonist like acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to depolarization of the cell membrane and activation of various downstream signaling cascades, including those mediated by calcium-dependent kinases. Coclaurine acts as an antagonist, preventing the channel from opening in response to acetylcholine.
EFHD2-NOX4-ABCC1 Signaling Pathway in NSCLC
In non-small cell lung cancer, the EFHD2 protein promotes cisplatin resistance. It does so by inducing the expression of NADPH oxidase 4 (NOX4), which in turn increases the production of reactive oxygen species (ROS). Elevated ROS levels lead to the activation of the drug efflux pump, ATP-binding cassette subfamily C member 1 (ABCC1). Coclaurine inhibits EFHD2, thereby disrupting this pathway and increasing the sensitivity of cancer cells to cisplatin.[5]
Conclusion
The enantiomers of coclaurine present a compelling case for stereospecificity in drug action. While they exhibit similar activity at dopamine D1 and D2 receptors, their differential effects in other biological systems, such as antiviral activity, underscore the importance of studying each enantiomer individually. A significant gap in the current understanding is the lack of direct comparative studies on their interaction with nicotinic acetylcholine receptors. Further research elucidating the specific activities of (R)- and (S)-Coclaurine will be crucial for unlocking their full therapeutic potential and for the development of more targeted and effective pharmaceuticals.
References
Evaluating the Insecticidal Activity of Coclaurine in Comparison to Other Natural Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal performance of coclaurine (B195748) with other natural compounds, supported by experimental data. The information is presented to facilitate the evaluation of coclaurine's potential as a biopesticide.
Coclaurine, a benzylisoquinoline alkaloid found in various plants, has demonstrated notable insecticidal properties.[1] This guide delves into the quantitative data on its efficacy, particularly in comparison with other structurally similar alkaloids and other major classes of natural insecticides. Detailed experimental methodologies and signaling pathways are provided to support further research and development.
Comparative Insecticidal Activity of Benzylisoquinoline Alkaloids
A study directly comparing the insecticidal activity of coclaurine with other benzylisoquinoline alkaloids—laurolitsine, boldine, and pukateine—was conducted on the fruit fly (Drosophila melanogaster) and the codling moth (Cydia pomonella). The lethal dose 50 (LD50), which is the dose required to kill 50% of the test population, was determined for each compound.
| Compound | Target Insect | LD50 (µg/mL) at 24h |
| Coclaurine | Drosophila melanogaster | 78.2[1] |
| Cydia pomonella | 35.4 | |
| Laurolitsine | Drosophila melanogaster | 94.5[1] |
| Cydia pomonella | 45.8 | |
| Boldine | Drosophila melanogaster | 70.8[1] |
| Cydia pomonella | 33.7 | |
| Pukateine | Drosophila melanogaster | 70.9[1] |
| Cydia pomonella | 38.1 |
Experimental Protocols
Insecticidal Bioassay against Drosophila melanogaster and Cydia pomonella Larvae
The following protocol was adapted from a study evaluating the insecticidal activity of benzylisoquinoline alkaloids.[1]
-
Preparation of Test Solutions: The alkaloid compounds (coclaurine, laurolitsine, boldine, and pukateine) are dissolved in ethanol (B145695) to create stock solutions. These are then mixed with an artificial diet to achieve final concentrations of 10, 30, 50, and 100 µg/mL.[1]
-
Control Groups: Two negative controls are prepared: one with the artificial diet only and another containing the artificial diet mixed with the maximum volume of ethanol used in the test solutions (50 µL).[1]
-
Test Subjects: Second instar (L2) larvae of D. melanogaster and third instar (L3) larvae of C. pomonella are used for the bioassays.[2]
-
Exposure: For each concentration and control, a specific number of larvae are placed in containers with 10 mL of the prepared diet.[1]
-
Observation: Mortality is recorded at 24, 48, and 72 hours post-exposure.[1]
-
Data Analysis: The LD50 values are calculated based on the mortality data collected at 24 hours.
Mode of Action of Coclaurine
Coclaurine acts as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[3] In the insect's nervous system, acetylcholine (ACh) is a key neurotransmitter that binds to nAChRs, leading to the opening of ion channels and nerve excitation. By blocking these receptors, coclaurine prevents ACh from binding, thereby inhibiting nerve signal transmission, which leads to paralysis and ultimately death of the insect.
Comparison with Other Major Natural Insecticides
While direct comparative studies between coclaurine and other major natural insecticides are limited, it is valuable to understand the efficacy and modes of action of these established biopesticides.
| Natural Insecticide | Mode of Action | Target Insect(s) | Toxicity |
| Nicotine | nAChR agonist | Aphids, various other insects | LC50: 91.68 ppm (against aphids)[4] |
| Pyrethrins (B594832) | Sodium channel modulator | Mosquitoes, various other insects | LC50: 5.161 mg/L (against Rhopalosiphum padi)[4] |
| Rotenone (B1679576) | Mitochondrial complex I inhibitor | Aphids, whiteflies, various other insects | LC50: 10.091 mg/L (against Rhopalosiphum padi)[4] |
| Azadirachtin (B1665905) | Insect growth regulator, antifeedant | Aphids, various other insects | LC50: 8.51 mg ai/l (against Liriomyza sativae)[5] |
Note: The toxicity values presented in this table are not directly comparable to those for coclaurine due to variations in target insect species, experimental methodologies, and units of measurement.
Modes of Action of Other Natural Insecticides
Conclusion
The available data indicates that coclaurine possesses significant insecticidal activity, comparable to other benzylisoquinoline alkaloids, against key insect pests like Drosophila melanogaster and Cydia pomonella. Its mode of action as a nicotinic acetylcholine receptor antagonist is a well-established target for insecticides. While direct, side-by-side comparisons with other major natural insecticides like nicotine, pyrethrins, rotenone, and azadirachtin are currently lacking in the scientific literature, this guide provides a foundational understanding of coclaurine's potential. Further research conducting direct comparative bioassays under standardized conditions is crucial to fully elucidate the relative efficacy of coclaurine and solidify its position as a viable natural insecticide for integrated pest management programs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Insecticidal Effect and Interface Behavior of Nicotine Hydrochloride Solution by a Vesicle Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The low-lethal concentrations of rotenone and pyrethrins suppress the population growth of Rhopalosiphum padi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Coclauril: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Surfactant-Based Materials
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe disposal of Coclauril, a surfactant-based compound. As "this compound" may be a trade name, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed chemical information and handling instructions.
Surfactants, or surface-active agents, are widely used in cleaning and industrial processes.[1][2] Due to their potential to disrupt aquatic ecosystems and interfere with wastewater treatment processes, they cannot be discharged directly into the sewer system without proper assessment and, where necessary, treatment.[1][3]
Immediate Safety Precautions
Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn, as specified in the product's SDS. This typically includes:
-
A lab coat or apron[4]
-
In case of inadequate ventilation, respiratory protection may be necessary.[5][6]
Work should be conducted in a well-ventilated area, such as a fume hood, especially when dealing with concentrated solutions.[7]
Step-by-Step Disposal Protocol
The disposal of this compound waste should follow a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Identification and Characterization
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of the specific this compound product. It will detail aquatic toxicity, biodegradability, and any specific regulatory disposal requirements.
-
Determine if the Waste is Hazardous: Based on the SDS and local regulations, classify the waste. Surfactant solutions may be considered hazardous due to corrosivity, toxicity, or other properties.[7][8][9]
Step 2: Segregation of Waste
-
Do Not Mix with Other Waste Streams: this compound waste should be collected in a dedicated, properly labeled waste container.[9]
-
Incompatible Materials: Avoid mixing with strong acids, strong oxidizing agents, or other reactive chemicals to prevent hazardous reactions.[10]
Step 3: Waste Collection and Storage
-
Container Selection: Use a container made of a material compatible with the waste. The container must have a secure, tight-fitting lid to prevent leaks and spills.[8][9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound and its main components), and the associated hazards (e.g., Corrosive, Harmful to Aquatic Life).[9]
-
Storage: Store the waste container in a designated, secondary containment area away from drains and incompatible materials.[9]
Step 4: Disposal Method Selection
The appropriate disposal method depends on the concentration of the surfactant and local regulations.
-
For Concentrated or Unused Product:
-
For Dilute Aqueous Solutions:
-
Neutralization: If the solution is acidic or basic, it may need to be neutralized to a pH between 5.5 and 9.5 before further treatment or disposal.[7] This should only be performed by trained personnel in a controlled manner to avoid excessive heat generation or release of fumes.[7]
-
Wastewater Treatment: Some dilute, biodegradable surfactant solutions may be permissible for drain disposal, but only if sanctioned by the local wastewater treatment authority and your institution's EHS department.[8][11] Unauthorized discharge of surfactants can harm aquatic life and disrupt the biological processes of wastewater treatment plants.[3]
-
Activated Carbon Treatment: For wastewater containing non-ionic surfactants, activated carbon filtration can be an effective method of removal before discharge.[11]
-
Coagulation/Flocculation: This process can be effective in removing surfactants from industrial wastewater.[12]
-
Step 5: Decontamination of Labware
-
Rinsing: Labware that has come into contact with this compound should be thoroughly rinsed. The first rinseate should be collected and disposed of as hazardous waste.[9]
-
Cleaning: After the initial rinse, wash the labware with a suitable laboratory detergent.
Quantitative Data Summary
The following table should be populated with data from the specific this compound product's Safety Data Sheet.
| Parameter | Value | Source (SDS Section) |
| Physical & Chemical Properties | ||
| pH (of a specific concentration) | Section 9 | |
| Flash Point | Section 9 | |
| Toxicological Information | ||
| Acute Toxicity (Oral, LD50) | Section 11 | |
| Aquatic Toxicity (LC50/EC50) | Section 12 | |
| Exposure Controls | ||
| Permissible Exposure Limit (PEL) | Section 8 |
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, a general methodology for determining the effectiveness of a wastewater treatment process for surfactants like coagulation-flocculation is the Jar Test .
Jar Test Protocol for Surfactant Removal
-
Objective: To determine the optimal dosage of a coagulant (e.g., ferric chloride, alum) and the optimal pH for the removal of surfactants from a wastewater sample.
-
Apparatus: A series of beakers (jars), a multiple-stirrer apparatus, a pH meter, and analytical equipment to measure surfactant concentration.
-
Procedure: a. Fill a series of beakers with a known volume of the surfactant-containing wastewater. b. Adjust the pH of the water in each beaker to a different value across a desired range. c. While stirring rapidly, add a different dose of the coagulant to each beaker. d. Reduce the stirring speed to a slow mix to promote the formation of flocs (flocculation). e. Turn off the stirrers and allow the flocs to settle. f. Collect a sample of the clear liquid (supernatant) from the top of each beaker. g. Analyze the supernatant for residual surfactant concentration and other parameters like turbidity and Chemical Oxygen Demand (COD).
-
Analysis: The results are used to determine the coagulant dose and pH that result in the highest removal of the surfactant.[12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Detergents & Surfactants | Veolia Australia and New Zealand [anz.veolia.com]
- 2. Surfactant Industry's Quest for Environmental Responsibility • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 3. sigmadafclarifiers.com [sigmadafclarifiers.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. riccachemical.com [riccachemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. blackmore-enterprises.com [blackmore-enterprises.com]
- 11. desotec.com [desotec.com]
- 12. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Coclauril
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Coclauril, including detailed operational and disposal plans to empower your team with the knowledge to manage this chemical responsibly.
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, can cause severe eye damage and skin irritation, and may lead to allergic reactions or breathing difficulties if inhaled.[1][2] Furthermore, it is suspected of causing genetic defects, cancer by inhalation, and may damage fertility or the unborn child.[1] Adherence to strict safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the necessary protective gear, each piece playing a critical role in minimizing exposure.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash-prone activities. | NIOSH (US) or EN 166 (EU) approved.[3] |
| Hands | Chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. | Follow manufacturer's specifications for breakthrough time and permeation rates. |
| Respiratory | In case of inadequate ventilation, use a NIOSH-approved respirator. | Follow established respiratory protection program guidelines. |
| Body | Protective clothing, such as a lab coat or chemical-resistant apron. | Ensure clothing is appropriate for the level of potential exposure. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to prevent accidental exposure. Follow these procedural steps diligently.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to keep airborne concentrations below exposure limits.
-
Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of the handling area.[4]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2][3][4][5]
2. Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling the chemical.[2][5]
-
Container Management: Keep the container tightly sealed when not in use. Store in a cool, dry, and well-ventilated location away from incompatible materials such as strong acids and oxidizing agents.[3][5]
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the area and prevent further spread of the material.
-
Containment: Use appropriate absorbent materials to contain the spill.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Ensure adequate ventilation during cleanup.
Emergency Response Workflow
In the event of an exposure, immediate and appropriate action is critical. The following diagram outlines the emergency procedures.
Caption: Emergency procedures for various routes of exposure to this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.
-
Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[3]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for the removal and disposal of the hazardous waste.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound. This information is critical for understanding the acute risks associated with this chemical.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 537 mg/kg[1] |
| LD50 | Rat | Dermal | >2,000 mg/kg |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Logical Relationship of Safety Measures
The effective management of this compound relies on a hierarchical approach to safety. The following diagram illustrates the relationship between engineering controls, administrative controls, and personal protective equipment.
Caption: The hierarchy of controls for minimizing exposure to this compound.
By implementing these comprehensive safety measures, laboratories can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
